Alizarin Red S sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
130-22-3 |
|---|---|
Molecular Formula |
C14H8NaO7S |
Molecular Weight |
343.27 g/mol |
IUPAC Name |
sodium 3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8O7S.Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;/h1-5,17-18H,(H,19,20,21); |
InChI Key |
NHIXKRXOVDQZPZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Other CAS No. |
130-22-3 24623-77-6 |
physical_description |
Monohydrate: Orange-yellow solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
83784-17-2 93982-72-0 |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alizarin Red S Alizarin Red S, monosodium salt Alizarine S alizarine sulfonate |
Origin of Product |
United States |
Historical and Scientific Context of Alizarin Red S Development
Origins and Chemical Evolution from Natural Alizarin (B75676)
The story of Alizarin Red S is intrinsically linked to its precursor, alizarin, a dye with a rich history that paved the way for the synthetic chemical industry.
Alizarin is a vibrant red dye originally sourced from the roots of the common madder plant, Rubia tinctorum. britannica.com Its use in dyeing textiles dates back to antiquity, with evidence of its application in ancient Egypt, Persia, and India. britannica.com Cloth dyed with madder root pigment was even found in the tomb of Pharaoh Tutankhamun. wikipedia.org For centuries, the madder plant was cultivated extensively, particularly in Europe and Central Asia, to produce this highly valued red colorant. wikipedia.orgcassart.co.uk
In 1826, French chemists Pierre-Jean Robiquet and Jean-Jacques Colin were the first to isolate the two primary colorants from the madder root: the brilliant, lasting red known as alizarin and a more fugitive dye called purpurin. wikipedia.orgtifr.res.inwebexhibits.org The name "alizarin" itself is derived from "al-izari," the Arabic word for the madder plant, highlighting its long-standing importance in traditional dyeing. ncartmuseum.orgscribd.com The dye was central to processes like the creation of "Turkey Red," a complex and highly prized method for producing a bright, fast red on cotton. nli.org.ilscribd.com
Natural Sources of Alizarin
| Plant Species | Family | Common Name |
|---|---|---|
| Rubia tinctorum | Rubiaceae | Common Madder |
| Rubia cordifolia | Rubiaceae | Indian Madder |
The mid-19th century was a period of intense chemical discovery, and the race to create a synthetic version of the economically important alizarin was a significant chapter. In 1868, a breakthrough was achieved by German chemists Carl Graebe and Carl Liebermann, who were working at BASF. nli.org.ilmfa.org They successfully devised a method to produce alizarin from anthracene, a compound found in coal tar. ncartmuseum.orgmfa.org Their synthesis marked the first time a natural dye had been duplicated in a laboratory. wikipedia.orgscribd.com
Almost simultaneously, the English chemist William Henry Perkin, famous for his accidental discovery of mauveine, independently developed a similar synthesis for alizarin. wikipedia.orgncartmuseum.org However, Graebe and Liebermann filed their patent just one day before Perkin in 1869, securing their place in chemical history. wikipedia.orgic.ac.uk
The initial synthetic process involved the bromination of anthraquinone (B42736), which was expensive. wikipedia.orgic.ac.uk A more commercially viable method was soon developed that involved the sulfonation of anthraquinone followed by fusion with caustic soda, which dramatically lowered the cost of production. tifr.res.insarchemlabs.com
Key Figures in Alizarin Synthesis
| Scientist(s) | Year | Contribution |
|---|---|---|
| Pierre-Jean Robiquet & Jean-Jacques Colin | 1826 | Isolated alizarin from madder root. wikipedia.orgtifr.res.in |
| Carl Graebe & Carl Liebermann | 1868 | First to synthesize alizarin from anthracene. nli.org.ilmfa.org |
The successful and cost-effective synthesis of alizarin was a watershed moment that acted as a primary catalyst for the growth of the modern synthetic dye industry. nli.org.il Synthetic alizarin, derived from abundant and cheap coal tar, could be produced for a fraction of the cost of the natural product. wikipedia.org It was also brighter and more consistent in quality. ncartmuseum.org
The commercial introduction of synthetic alizarin in 1871 had a swift and devastating impact on the madder farming and trade. britannica.com The market for the natural dye collapsed almost overnight, ruining farmers and merchants who had relied on it for centuries. wikipedia.orgncartmuseum.org This dramatic shift demonstrated the industrial power and economic potential of synthetic organic chemistry, spurring further investment and research into creating a vast array of new dyes from coal tar derivatives. ncartmuseum.orgnli.org.ilnih.gov
Building on their success with alizarin, Graebe and Liebermann discovered Alizarin Red S in 1871. wikipedia.org This compound is a water-soluble sodium salt of alizarin sulfonic acid. wikipedia.orgnih.gov It is created through the sulfonation of alizarin, a chemical process that introduces a sulfonic acid group (-SO₃H) onto the anthraquinone structure. nih.govnih.gov This modification makes the dye soluble in water, a significant advantage for many applications, particularly in biological staining. wikipedia.orgstainsfile.com The chemical name for the acid form of the dye is 3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid. nih.gov
Early Research Contributions and Methodological Foundations
The unique properties of alizarin and its sulfonated derivative, Alizarin Red S, led to their adoption in scientific research, particularly in the study of biological mineralization.
The ability of the madder dye to stain living bone was noted long before its chemical components were understood. As early as 1567, it was observed that when fed to animals, the dye would stain their teeth and bones red. wikipedia.org This phenomenon indicated a specific affinity for the mineral components of these tissues.
Following its synthesis, alizarin was recognized as a useful stain in biological research for its ability to color free calcium and certain calcium compounds a red or light purple hue. mfa.org However, it was the water-soluble Alizarin Red S that became the standard for this purpose. nih.gov Early research established that Alizarin Red S reacts with calcium ions to form an orange-red precipitate or "lake." wikipedia.orgstainsfile.comutah.edu
A pivotal 1969 study by Puchtler, Meloan, and Terry provided a detailed historical and chemical analysis of the staining mechanism. nih.govdocumentsdelivered.com They demonstrated that the reaction between Alizarin Red S and calcium deposits in tissues is a form of salt formation, not chelation as was sometimes assumed. documentsdelivered.comnii.ac.jp Their work showed that the stain selectively colors calcium deposits at a specific pH range, optimally around pH 9 for Alizarin Red S, which was critical for developing reliable and specific staining protocols in histology. documentsdelivered.comnii.ac.jp Further in-vitro studies confirmed that Alizarin Red S reacts with calcium via its sulfonic acid and hydroxyl groups in a 1:1 stoichiometric ratio under neutral pH conditions. nih.gov These foundational studies established Alizarin Red S as an indispensable tool for visualizing calcium in biological and geological samples. tifr.res.inresearchgate.net
Foundational Studies on Histochemical Applications
The utility of Alizarin Red S as a histochemical stain is fundamentally linked to its ability to selectively bind to calcium deposits in biological tissues. The foundational research into this application laid the groundwork for its widespread use in studies of bone formation, pathology, and other processes involving calcification.
Initial explorations into the staining capabilities of alizarin dyes for biological specimens can be traced back to the late 19th and early 20th centuries. Following the discovery of Alizarin Red S, a water-soluble salt of alizarin sulfonic acid, by Graebe and Liebermann in 1871, its potential as a biological stain began to be explored. wikipedia.org One of the most significant early applications was in the field of embryology and skeletal development. A pivotal method was developed by Dawson in 1926, which detailed a procedure for staining the skeletons of cleared specimens with Alizarin Red S. researchgate.net This technique allowed for the visualization of ossified tissues in whole mounts, particularly in small mammals and embryos, providing a clear picture of skeletal anatomy without the need for sectioning. researchgate.netstainsfile.com
A comprehensive investigation into the history and chemical mechanism of both alizarin and Alizarin Red S for calcium staining was published in 1969 by Puchtler, Meloan, and Terry. nii.ac.jpnih.gov Their work clarified that the interaction between Alizarin Red S and calcium in tissues is a salt formation rather than chelation. nii.ac.jp In the context of dye chemistry, the resulting calcium-alizarin red S compound is classified as a "lake," which is an insoluble salt formed from a water-soluble dye. nii.ac.jp This salt formation is sensitive to acidic conditions, a characteristic that helps to confirm the nature of the chemical bond. nii.ac.jp
Further research delved into the specifics of the chemical reaction. Studies demonstrated that Alizarin Red S reacts with calcium ions in a 1:1 stoichiometric ratio to form a brick-red precipitate. karger.comnih.gov This reaction is pH-dependent, occurring optimally in a neutral to slightly acidic range (pH 4 to 8). karger.comnih.gov The sulfonic acid and/or the hydroxyl groups on the Alizarin Red S molecule are responsible for reacting with calcium to produce the characteristic color. nii.ac.jpkarger.com
The foundational period also saw the development of techniques that combined Alizarin Red S with other stains to differentiate between various tissue types. For instance, a method for differentially staining bone and cartilage was described, using Alizarin Red S for osseous tissue and Toluidine Blue for cartilage. researchgate.net This dual-staining approach proved invaluable for studying skeletal development in embryonic specimens of various species, including humans, cats, pigs, and rats. researchgate.net
These early studies were crucial in establishing Alizarin Red S as a reliable and specific stain for calcium in a variety of research contexts, from developmental biology to histopathology. wikipedia.org The principles and methods developed during this foundational period continue to be the basis for modern applications of Alizarin Red S staining.
| Key Milestone | Researcher(s)/Author(s) | Year | Contribution |
| Discovery of Alizarin Red S | Graebe and Liebermann | 1871 | Synthesized the water-soluble sodium salt of Alizarin sulfonic acid. wikipedia.org |
| Method for Staining Cleared Skeletons | Dawson | 1926 | Developed a technique for in toto staining of bone in cleared specimens. researchgate.net |
| Dual Staining for Bone and Cartilage | Williams | 1941 | Described a method using Alizarin Red S and Toluidine Blue for differential staining. researchgate.net |
| Elucidation of Staining Mechanism | Puchtler, Meloan, and Terry | 1969 | Provided evidence for salt formation (lake) rather than chelation in calcium staining. nii.ac.jpnih.gov |
| Investigation of Chemical Reaction Parameters | Multiple Researchers | - | Determined the 1:1 stoichiometry of the Alizarin Red S-calcium reaction and its pH dependency. karger.comnih.gov |
Chemical Interactions and Complexation Mechanisms of Alizarin Red S
Interactions with Other Metal Ions and Organometallic Compounds
Alizarin (B75676) Red S is a versatile complexing agent that interacts with a wide array of metal ions beyond calcium, making it a popular analytical reagent for their qualitative and quantitative determination. researchgate.net It can form two general types of complexes with metal ions: monometallic, which are typically red, and bimetallic, which tend to be blue. researchgate.net
The dye forms colored complexes with numerous metals, including:
Aluminum (Al³⁺): ARS is used for the sensitive and selective detection of Al³⁺ ions. researchgate.net
Gallium (Ga³⁺): ARS serves as a sensitive fluorescent probe for the detection of Ga³⁺, forming multiple complexes with different stoichiometries. mdpi.comresearchgate.net
Iron (Fe³⁺): Forms complexes with ARS, which can interfere with the detection of other metals like aluminum. karger.comnih.gov
Copper (Cu²⁺), Cobalt (Co²⁺), Nickel (Ni²⁺): Forms colored complexes that have been studied spectrophotometrically. researchgate.netresearchgate.net
Lead (Pb²⁺): Reacts with ARS to form a red complex. researchgate.net This interaction has been utilized for the selective separation of Pb²⁺ from other cations using ARS-loaded materials. researchgate.net
Zirconium (Zr⁴⁺): Used for the characterization and measurement of zirconium. karger.com
Indium (In³⁺): This Group 13 element can form organometallic compounds with various ligands, and its interaction with ARS is also noted. researchgate.net
The complexation typically occurs at the perihydroxycarbonyl group of the alizarin structure, resulting in the formation of a six-membered chelate ring. researchgate.net These interactions are foundational to the use of ARS in diverse fields, from creating pH-responsive fabrics to the development of chemosensors for environmental and biomedical applications. mdpi.commdpi.com
Complexation Behavior with Transition Metals (e.g., Ga(III), Ni(II), Cu(II), Zn(II))
Alizarin Red S readily forms colored complexes with numerous transition metals, a property that has been leveraged for their analytical determination. researchgate.netorientjchem.org The interaction typically involves ARS acting as a bidentate ligand, binding to the metal center through its oxygen atoms.
Gallium (III): The complexation of ARS with Ga(III) is highly dependent on the metal-to-ligand molar ratio. At a pH of 4, studies have shown that equimolar solutions lead to the formation of a 1:1 [Ga(ARS)(H₂O)₄]⁺ complex. mdpi.com When the ligand is in excess, more complex structures such as 1:2 and 1:3 (Ga:ARS) species are formed. mdpi.com
Nickel (II): ARS forms both monomeric and dimeric complexes with Ni(II), with the resulting structure being pH-dependent. researchgate.net The complexation is understood to occur at the peri-hydroxy carbonyl group, involving one hydroxyl and one carbonyl group. researchgate.net Studies have identified 1:1 and 1:2 (Ni:ARS) stoichiometries. journalijar.com
Copper (II): The interaction between Cu(II) and ARS also occurs at the peri-hydroxycarbonyl group, leading to the formation of a stable six-membered chelate ring structure. researchgate.netresearchgate.net This chelation dampens the kinetics of charge transfer, making processes like electrodeposition more controlled. researchgate.net The complexes can have 1:1 and 1:2 (Cu:ARS) molar ratios. journalijar.comjournalijar.com In the presence of Cu(II), the binding affinity of ARS to proteins like bovine serum albumin can be enhanced. rsc.org
Zinc (II): Zn(II) is also known to form complexes with alizarin and its derivatives. nih.govorientjchem.org The formation of these complexes is associated with a notable red-shift in the visible absorption band of the dye. nih.gov
Structural Characterization of Metal-Alizarin Red S Complexes
The structures of metal-ARS complexes have been elucidated using a combination of spectroscopic techniques and computational modeling.
Ga(III)-ARS Complexes: Detailed studies using Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) have provided significant insight into the structures of Ga(III)-ARS complexes. The coordination consistently occurs through the hydroxyl group at C1 and the carbonyl group at C9. mdpi.com For the 1:2 complex, a centrosymmetric structure, [Ga(ARS)₂(H₂O)₂]⁻, with the two ARS ligands in an anti configuration has been proposed. mdpi.com For the 1:3 complex, two isomeric forms, mer and fac, have been detected, which differ in the geometric arrangement of the ligands around the central gallium ion. mdpi.com
Ni(II)-ARS Complexes: Spectroscopic analysis suggests that Ni(II)-ARS complexes can exist as either monomers or dimers. researchgate.net The monomeric form is typically associated with an absorption maximum around 530 nm, while the dimeric structure is indicated by a maximum near 559 nm. researchgate.net The complexation does not occur at the o-dihydroxy group but rather at the peri-hydroxy carbonyl group, resulting in a C=O → Ni-O coordination bond. researchgate.net
Cu(II)-ARS Complexes: The reaction between Cu(II) and ARS results in a violet-colored complex where a six-membered chelate cycle is formed through the C1-hydroxyl and C9-carbonyl groups. researchgate.net This structural arrangement is a common feature in the complexation of alizarin derivatives with metal ions. nih.govresearchgate.net
| Metal Ion | Observed Stoichiometry (Metal:ARS) | Coordination Site | Structural Notes | Reference |
|---|---|---|---|---|
| Ga(III) | 1:1, 1:2, 1:3 | C1-hydroxyl, C9-carbonyl | Forms [Ga(ARS)(H₂O)₄]⁺, [Ga(ARS)₂(H₂O)₂]⁻ (anti), and [Ga(ARS)₃]³⁻ (mer/fac) complexes. | mdpi.com |
| Ni(II) | 1:1, 1:2 | peri-hydroxy carbonyl | Forms monomeric or dimeric structures depending on pH. | researchgate.netjournalijar.com |
| Cu(II) | 1:1, 1:2 | peri-hydroxy carbonyl | Forms a stable 6-membered chelate ring. | researchgate.netjournalijar.comresearchgate.net |
| Zn(II) | 1:1 | Not specified | Complex formation causes a red-shift in the visible spectrum. | nih.govorientjchem.org |
Impact of Metal Ion Concentration and pH on Complex Geometry
The geometry and stoichiometry of the resulting metal-ARS complexes are highly sensitive to the reaction conditions, particularly the relative concentration of the metal ion and the pH of the solution.
Effect of Metal Ion Concentration: As demonstrated with Ga(III), the molar ratio of the metal to the ligand directly dictates the nature of the complex formed. At low Ga(III) concentrations (relative to ARS), 1:1 complexes dominate, but as the concentration increases, higher-order complexes like 1:2 and 1:3 become the predominant species in the solution. mdpi.comresearchgate.net
Effect of pH: The pH of the medium plays a crucial role by altering the deprotonation state of the hydroxyl groups of Alizarin Red S, which in turn affects its chelating ability and the structure of the complex. researchgate.netresearchgate.net For instance, the complexation of Ni(II) with ARS yields a monomeric structure at a pH of 6, while at a more alkaline pH of 7 or 8, a dimeric complex is formed. researchgate.net The color of ARS itself and its metal complexes is also pH-dependent, which is related to the protonation state of the molecule. researchgate.netnih.gov The formation of many metal-alizarin complexes is preceded by the deprotonation of the alizarin molecule, which is an inherently pH-dependent process. nih.gov
Non-Covalent Interactions of Alizarin Red S
Beyond its ability to form coordination complexes with metals, Alizarin Red S also engages in significant non-covalent interactions, particularly with biological macromolecules. These interactions are fundamental to its use as a biological stain and its pharmacokinetic profile.
Binding with Biological Macromolecules (e.g., Human Serum Albumin)
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is a primary carrier for numerous endogenous and exogenous substances, including drugs and dyes. Alizarin Red S has been shown to bind to HSA, an interaction that has been characterized in detail. nih.govresearchgate.net The binding typically occurs in a 1:1 stoichiometric ratio, forming a stable HSA-ARS complex. nih.gov
Studies using site-specific probes have identified the primary binding location for ARS on the HSA molecule. The dye preferentially binds to Sudlow's site II, which is a hydrophobic cavity located in subdomain IIIA of the protein. nih.govresearchgate.net This site is also known as the indole-benzodiazepine site. nih.gov Some investigations using Bovine Serum Albumin (BSA), a structurally similar protein, have suggested that ARS can also bind to site I in subdomain IIA. rsc.org
Thermodynamics and Kinetics of Protein-Alizarin Red S Interactions
The binding of Alizarin Red S to human serum albumin is a spontaneous process driven by specific thermodynamic forces. The interaction is characterized by a static quenching mechanism, which signifies the formation of a non-fluorescent ground-state complex between the fluorophore (HSA) and the quencher (ARS). nih.govnih.gov
| Parameter | Value/Observation | Interpretation | Reference |
|---|---|---|---|
| Binding Stoichiometry (n) | ~1 | One molecule of ARS binds to one molecule of HSA. | nih.gov |
| Quenching Mechanism | Static | Formation of a stable ground-state ARS-HSA complex. | nih.govnih.gov |
| Enthalpy Change (ΔH°) | < 0 | Exothermic process; hydrogen bonding and van der Waals forces are significant. | nih.gov |
| Entropy Change (ΔS°) | > 0 | Entropically favorable; hydrophobic and electrostatic interactions are major driving forces. | nih.gov |
| Gibbs Free Energy (ΔG°) | < 0 | The binding process is spontaneous. | nih.gov |
Spectroscopic and Molecular Modeling of Binding Sites
A multi-technique approach is employed to thoroughly investigate the binding of ARS to HSA and to characterize the binding site at a molecular level.
Spectroscopic Methods: Fluorescence spectroscopy is a primary tool used to study this interaction. The intrinsic fluorescence of HSA, which originates mainly from its single tryptophan residue (Trp-214), is quenched upon the binding of ARS. nih.govmdpi.com Analysis of this quenching provides data on binding constants and stoichiometry. nih.gov Three-dimensional (3D) and synchronous fluorescence spectroscopy can reveal conformational changes in the microenvironment of the protein's fluorophores (tryptophan and tyrosine residues) upon ligand binding. nih.govmdpi.com Furthermore, UV-Vis absorption and Circular Dichroism (CD) spectroscopy are used to confirm complex formation and to assess changes in the secondary structure of the protein, respectively. nih.gov CD studies have shown that the binding of ARS induces structural perturbations in HSA. nih.gov
Molecular Modeling: Computational methods, such as molecular docking and molecular dynamics simulations, provide a visual and energetic model of the interaction. These models corroborate experimental findings by predicting the preferred binding site of ARS on the HSA molecule. nih.govrjraap.com Molecular docking simulations have confirmed that ARS fits into the hydrophobic pocket of subdomain IIIA (Sudlow's site II), identifying specific amino acid residues that stabilize the complex through hydrogen bonds and other non-covalent forces. rsc.orgnih.gov
Interaction with Carbohydrates and Boronic Acids
Alizarin Red S (ARS) serves as a versatile optical reporter for investigating the interactions between boronic acids and carbohydrates. rsc.org This interaction is of significant interest due to the ability of boronic acids to reversibly bind with diol moieties, which are characteristic features of carbohydrates, leading to the formation of boronate esters. rsc.org The utility of ARS in this context stems from its dramatic changes in fluorescence intensity and color upon interacting with a boronic acid, providing a method to monitor carbohydrate-boronic acid binding both qualitatively and quantitatively. rsc.orgresearchgate.net
The underlying mechanism involves a competitive binding system. rsc.org ARS itself contains a catechol diol group, which can bind with a boronic acid. This binding event alters the fluorescence properties of ARS. rsc.org It is understood that the hydroxyl groups on the anthraquinone (B42736) structure are responsible for quenching its fluorescence; when a boronic acid binds to the catechol diol of ARS, these protons are effectively removed, leading to an increase in fluorescence. rsc.org
When a carbohydrate is introduced into a system containing ARS and a boronic acid, a second equilibrium is established. The boronic acid can then bind to the diol moiety of the carbohydrate. rsc.org This competitive binding perturbs the equilibrium between the boronic acid and ARS, resulting in a measurable change in the fluorescence intensity of the solution. rsc.org This three-component system allows for the determination of binding constants for the boronic acid-carbohydrate interaction. rsc.org For instance, fructose (B13574) has been used as a model carbohydrate to demonstrate the applicability of this system. rsc.org
The reaction between phenylboronic acid (PBA) and ARS has been studied in detail across a wide pH range. It has been shown that ARS preferentially reacts with the neutral, trigonal form of phenylboronic acid, although the anionic, tetrahedral boronate form is also reactive. acs.org This complex reaction can involve multiple reactant species leading to the formation of different adducts. acs.org The formation of the boronated ester complex is a thermodynamically favorable process that alters the electronic structure of the alizarin molecule, thereby inducing its fluorescence. researchgate.net
Table 1: Key Interactions and Observations in the ARS-Boronic Acid-Carbohydrate System
| Interacting Molecules | Phenomenon | Key Outcome | Reference |
|---|---|---|---|
| Alizarin Red S + Boronic Acid | Complexation | Formation of a boronated ester complex, leading to a significant increase in fluorescence intensity and a color change. | rsc.orgrsc.orgresearchgate.net |
| (ARS-Boronic Acid Complex) + Carbohydrate | Competitive Binding | The carbohydrate competes with ARS for the boronic acid, causing a perturbation in the fluorescence signal that can be quantified. | rsc.org |
| Phenylboronic Acid + Alizarin Red S | Reaction Mechanism | Preferential reaction with the neutral form of phenylboronic acid, but the anionic form is also reactive, leading to multiple potential adducts. | acs.org |
Ion-Pair Complex Formation with Pharmaceutical Amines
Alizarin Red S is capable of forming ion-pair complexes with certain pharmaceutical compounds, particularly those containing amine functional groups. This property has been utilized for the development of spectrophotometric methods for the quantification of such pharmaceuticals. researchgate.netcore.ac.uk An example of this application is the interaction of ARS with olopatadine (B1677272) hydrochloride, an antihistamine. core.ac.uk
The formation of the ion-pair complex occurs in an acidic medium. researchgate.netcore.ac.uk In these conditions, the amine group of the pharmaceutical is protonated, carrying a positive charge, while the Alizarin Red S molecule is anionic. The electrostatic attraction between the cationic drug and the anionic ARS results in the formation of a stable ion-pair complex. core.ac.uk
In the case of olopatadine hydrochloride, the resulting ion-pair complex is yellow and can be extracted from the aqueous phase into an organic solvent like chloroform (B151607). researchgate.netcore.ac.uk The complex exhibits a maximum absorbance at a specific wavelength, which for the olopatadine-ARS complex is 425 nm. researchgate.netcore.ac.uk The intensity of the color is directly proportional to the concentration of the drug, which allows for its quantitative determination. core.ac.uk
The stoichiometry of the ion-pair complex formed between olopatadine hydrochloride and Alizarin Red S has been determined to be 1:1. core.ac.uk This indicates that one molecule of the drug associates with one molecule of ARS. core.ac.uk The stability and extractability of this complex are influenced by factors such as the pH of the aqueous phase, the concentration of ARS, and the choice of the organic solvent. core.ac.uk Similar ion-pair formation has also been reported for other pharmaceutical amines like sildenafil. researchgate.net
Table 2: Characteristics of the Ion-Pair Complex between Olopatadine HCl and Alizarin Red S
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| Reactants | Pharmaceutical amine and ARS | Olopatadine Hydrochloride and Alizarin Red S | core.ac.uk |
| Medium | Reaction Environment | Acidic Medium | researchgate.netcore.ac.uk |
| Complex Type | Nature of the Interaction | Ion-Pair Association Complex | researchgate.netcore.ac.uk |
| Complex Appearance | Visual Characteristic | Yellow Color | researchgate.netcore.ac.uk |
| Stoichiometry | Molar Ratio of Reactants | 1:1 (Olopatadine HCl : ARS) | core.ac.uk |
| Analytical Wavelength | Wavelength of Maximum Absorbance (λmax) | 425 nm (in chloroform) | researchgate.netcore.ac.uk |
| Extraction Solvent | Organic Phase for Extraction | Chloroform | researchgate.netcore.ac.uk |
Methodological Advancements in Alizarin Red S Based Assays and Protocols
Optimization of Staining Protocols for Calcium Mineralization
The effectiveness of Alizarin (B75676) Red S staining is highly dependent on the careful control of several experimental parameters. Optimization of these factors is crucial for achieving high staining efficiency and specificity, ensuring that the results accurately reflect the extent of calcium mineralization.
The precision of Alizarin Red S staining hinges on several critical parameters that influence its efficiency and specificity. The pH of the staining solution is a pivotal factor; a pH range of 4.1 to 4.3 is widely cited as optimal for the selective binding of Alizarin Red S to calcium deposits. himedialabs.comutah.eduixcellsbiotech.comusask.ca Deviation from this range can lead to non-specific staining or reduced sensitivity. The concentration of the Alizarin Red S solution also plays a significant role. While various concentrations are used, a common preparation involves a 2% solution of Alizarin Red S in distilled water, with the pH subsequently adjusted. usask.ca
Incubation time is another variable that requires careful optimization. Staining times can range from as short as 30 seconds to up to 45 minutes, with researchers often monitoring the reaction microscopically to achieve the desired intensity without causing excessive background staining. ixcellsbiotech.comihcworld.com The fixation method preceding the staining is also important, with neutral buffered formalin being a common choice to preserve cellular structures and the mineralized matrix. ihcworld.compubcompare.ai Thorough washing steps after staining are essential to remove unbound dye and reduce the likelihood of false-positive results. 3hbiomedical.com
Interactive Data Table: Key Parameters for Optimal Alizarin Red S Staining
| Parameter | Recommended Range/Value | Significance |
|---|---|---|
| pH of Staining Solution | 4.1 - 4.3 | Critical for selective binding to calcium and preventing non-specific staining. himedialabs.comutah.eduixcellsbiotech.comusask.ca |
| Alizarin Red S Concentration | Typically 2% (w/v) in distilled water, then pH adjusted. usask.ca | Affects the intensity and sensitivity of the stain. |
| Incubation Time | 30 seconds - 45 minutes | Needs to be optimized to ensure sufficient staining of mineral deposits without high background. ixcellsbiotech.comihcworld.com |
| Fixation | Neutral buffered formalin | Preserves morphology and the integrity of the mineralized matrix. ihcworld.compubcompare.ai |
Several strategies have been developed to enhance the detection of mineralization in cell cultures using Alizarin Red S, particularly in studies where mineralization is a key endpoint of osteogenic differentiation. One effective approach is the supplementation of the cell culture medium with additional calcium. Studies have shown that adding calcium chloride to the osteogenic medium can significantly increase the mineralization capacity of osteoblastic cell lines, such as SaOs-2 and MC3T3-E1, in a dose-dependent manner. nih.govnih.govresearchgate.netmdpi.com This enhancement of mineralization leads to a more robust and sensitive Alizarin Red S staining, allowing for the detection of subtle but significant effects of various treatments. nih.govnih.govresearchgate.netfao.org For instance, the addition of 2.5 mM to 10 mM calcium chloride has been demonstrated to significantly boost mineralization and subsequent Alizarin Red S staining intensity. nih.govresearchgate.net
This cost-effective and time-efficient optimization is particularly valuable in bone research for a more sensitive analysis of clinically relevant substances. nih.govnih.govresearchgate.net The increased mineralization provides a stronger signal, which is easier to both visualize and quantify. This strategy is particularly useful when working with cell types that exhibit weak mineralization under standard culture conditions. nih.gov
Interactive Data Table: Research Findings on Enhancement of Alizarin Red S Staining
| Enhancement Strategy | Cell Lines Studied | Key Findings | Reference |
|---|---|---|---|
| Supplementation with Calcium Chloride | Human (SaOs-2) and Murine (MC3T3-E1) osteoblasts | Dose-dependent increase in mineralization and Alizarin Red S staining sensitivity. Significant effects observed at concentrations of 2.5 mM, 5 mM, and 10 mM. | nih.govnih.govresearchgate.netmdpi.com |
| Supplementation with Calcium Chloride | Human fetal osteoblastic cells (hFOBs), MC3T3-E1, and SaOs-2 cells | Increased mineralization and mineral-to-matrix ratio on hydrophilic surfaces. | nih.gov |
Alizarin Red S is often compared with other methods for detecting mineralization, most notably the Von Kossa and Calcein staining techniques. Each method has its own principles, advantages, and limitations.
The Von Kossa method is a histological stain that detects the phosphate (B84403) component of calcium phosphates. nih.govnih.gov It involves a reaction where silver ions are reduced to black metallic silver by the anions associated with calcium deposits. nih.govnih.gov While widely used, Von Kossa staining is not strictly specific for calcium, as it can also react with other anions like carbonates and sulfates. nih.govnih.gov In contrast, Alizarin Red S forms a chelate specifically with calcium cations, offering greater specificity for calcium deposits. nih.govnih.gov
Calcein is a fluorescent dye that binds to calcium in growing calcium phosphate crystals. mdpi.com Unlike Alizarin Red S and Von Kossa, which require cell fixation and terminate the culture, Calcein can be used for vital staining in living cell cultures, allowing for the continuous monitoring of mineralization over time. nih.govmdpi.com However, Calcein staining requires a fluorescence microscope for visualization. mdpi.com In some contexts, such as in hydrogel microspheres, Calcein has been reported to be a superior method to Alizarin Red S for assessing mineralization. mdpi.com
Interactive Data Table: Comparison of Mineralization Staining Methods
| Feature | Alizarin Red S | Von Kossa | Calcein |
|---|---|---|---|
| Target Molecule | Calcium cations nih.govnih.gov | Phosphate, carbonate, and sulfate (B86663) anions of calcium salts nih.govnih.gov | Calcium in calcium phosphate crystals mdpi.com |
| Specificity for Calcium | High nih.govnih.gov | Low (detects anions, not directly calcium) nih.gov | High |
| Principle | Chelation nih.govnih.gov | Silver reduction nih.govnih.gov | Fluorescence mdpi.com |
| Visualization | Brightfield microscopy (red/orange color) nih.gov | Brightfield microscopy (black/brown deposits) nih.gov | Fluorescence microscopy (green fluorescence) mdpi.com |
| Live Cell Imaging | No (requires fixation) nih.gov | No (requires fixation) nih.gov | Yes nih.govmdpi.com |
| Key Advantage | High specificity for calcium. | Long history of use, good contrast. | Enables real-time monitoring of mineralization. nih.govmdpi.com |
| Key Disadvantage | Requires cell fixation, terminating the culture. nih.gov | Lack of specificity for calcium. nih.gov | Requires a fluorescence microscope. |
Quantitative Methodologies for Mineralization Assessment
Beyond qualitative visualization, significant progress has been made in developing quantitative methods to accurately measure the extent of mineralization revealed by Alizarin Red S staining. These techniques are essential for obtaining objective and reproducible data in research settings.
A widely adopted method for quantifying mineralization involves the extraction of the Alizarin Red S stain from the cultured cells, followed by colorimetric or spectrophotometric analysis. jove.comresearchgate.net This process typically involves staining the mineralized matrix, washing away the excess dye, and then solubilizing the bound dye with a specific reagent. 3hbiomedical.comjove.comresearchgate.netpubcompare.ai
One common approach uses cetylpyridinium (B1207926) chloride to extract the dye, which can then be quantified by measuring its absorbance at a specific wavelength, often around 562 nm. frontiersin.org An alternative and reportedly more sensitive method involves extraction with acetic acid, followed by neutralization with ammonium (B1175870) hydroxide (B78521) and colorimetric detection at approximately 405 nm. 3hbiomedical.comresearchgate.net This acetic acid-based extraction has been shown to have a better signal-to-noise ratio, especially for weakly mineralizing samples. researchgate.net The absorbance values obtained can then be correlated with a standard curve of known Alizarin Red S concentrations to determine the amount of bound dye, which is proportional to the amount of calcium in the extracellular matrix. 3hbiomedical.comjove.com
Interactive Data Table: Spectrophotometric Quantification of Alizarin Red S
| Extraction Method | Detection Wavelength (nm) | Key Features |
|---|---|---|
| Cetylpyridinium Chloride | ~562 nm | A commonly used method for dye extraction and quantification. frontiersin.org |
| Acetic Acid Extraction | ~405 nm | Reported to be more sensitive with a better signal-to-noise ratio, particularly for weakly stained samples. 3hbiomedical.comresearchgate.net |
To standardize and streamline the process of Alizarin Red S staining and quantification, several commercial assay kits have been developed. These kits are designed for research applications and typically provide all the necessary reagents, including a ready-to-use Alizarin Red S solution, wash buffers, and reagents for dye extraction and quantification. sigmaaldrich.commerckmillipore.comsigmaaldrich.comscientificlabs.co.uk
These kits are beneficial for studying the effects of growth factors, drugs, and other agents on bone formation and for screening potential osteogenic compounds. sigmaaldrich.comsigmaaldrich.com They often include a detailed protocol for both staining and the subsequent quantitative analysis, which helps to ensure consistency and reproducibility across experiments. merckmillipore.comsigmaaldrich.com Some kits offer quantification based on the cetylpyridinium chloride extraction method, while others may utilize the more sensitive acetic acid extraction protocol. 3hbiomedical.com The availability of these kits facilitates the application of Alizarin Red S-based mineralization assays in a variety of research fields, including stem cell differentiation, tissue engineering, and pharmaceutical development. himedialabs.comsigmaaldrich.comsigmaaldrich.com
Interactive Data Table: Examples of Commercial Alizarin Red S Assay Kits
| Kit Name/Provider | Key Components | Application |
|---|---|---|
| Osteogenesis Quantitation Kit (Sigma-Aldrich/Merck) | Alizarin Red Solution, reagents for dye extraction (e.g., acetic acid, ammonium hydroxide). merckmillipore.comsigmaaldrich.com | Quantification of osteogenesis, screening of osteogenic compounds. sigmaaldrich.com |
| Alizarin Red S Staining Quantification Assay (ARed-Q) (ScienCell) | 40 mM Alizarin Red S, 10% Acetic acid, 10% Ammonium hydroxide. 3hbiomedical.com | Sensitive semi-quantification of ARS in stained monolayers, suitable for mesenchymal stem cell differentiation studies. 3hbiomedical.com |
| HiDiffTM Osteogenesis Assay Kit (HiMedia Laboratories) | Alizarin Red S Staining solution, fixing solution, washing solution. himedialabs.com | Studies on transcriptional regulation in bone formation, effects of growth factors and drugs on osteogenesis. himedialabs.com |
Calibration and Validation of Quantification Assays
The accurate quantification of mineralization in cell culture using Alizarin Red S (ARS) staining is critically dependent on robust calibration and validation of the assay. This involves establishing a reliable relationship between the absorbance of the extracted dye and its concentration, ensuring the method's sensitivity, linearity, and reproducibility.
A common method for quantification involves extracting the ARS dye from the stained cell monolayer and measuring its absorbance colorimetrically. researchgate.net A standard curve is essential for this process. It is typically generated by preparing a serial dilution of ARS at known concentrations and measuring the absorbance of each dilution. 3hbiomedical.comnih.gov For instance, a linear relationship between ARS concentration and absorbance at 405 nm has been demonstrated over a range of 31.3 µM to 2 mM. 3hbiomedical.com Some protocols extend this linear range significantly, from 30 µM to 4 mM, which can eliminate the need for sample dilution prior to measurement. caltagmedsystems.co.ukclinisciences.com
The validation of these assays involves several key steps. After staining, the mineralized matrix is often dissolved using an acidic solution, such as 10% acetic acid. researchgate.netumass.edu The sample is then heated and centrifuged to separate the dye-containing supernatant. umass.eduresearchgate.net To restore the characteristic color of the dye for measurement, the acidic extract is neutralized, typically with ammonium hydroxide, to a pH between 4.1 and 4.5. researchgate.net3hbiomedical.com The absorbance is then read on a spectrophotometer, commonly at a wavelength of 405 nm. researchgate.net3hbiomedical.comumass.edu
The sensitivity of the ARS assay can be a limiting factor, especially for weakly mineralizing cells. researchgate.netnih.gov Research has shown that methods employing acetic acid extraction are more sensitive than older techniques using cetylpyridinium chloride (CPC) extraction, providing a better signal-to-noise ratio. researchgate.netumass.edu Furthermore, optimizing cell culture conditions, for example by adding calcium chloride to the medium, can enhance mineralization and consequently improve the sensitivity of the ARS staining. nih.govnih.govresearchgate.net
The reproducibility of the assay is assessed by analyzing multiple replicates of samples and standards. The relative standard deviation (RSD) for the ARS-Al(III) complex, for example, has been reported to be between 2.4% and 3.1%, indicating good reproducibility. rsc.org The table below summarizes typical parameters used in the calibration of Alizarin Red S quantification assays.
| Parameter | Value/Range | Source |
| Wavelength (λmax) | 405 nm | researchgate.net3hbiomedical.comumass.edu |
| Linear Range | 30 µM - 4 mM | caltagmedsystems.co.ukclinisciences.com |
| Extraction Solution | 10% Acetic Acid | researchgate.netumass.edu |
| Neutralization Solution | 10% Ammonium Hydroxide | researchgate.net3hbiomedical.com |
| Final pH for Measurement | 4.1 - 4.5 | researchgate.net3hbiomedical.com |
Chromatographic Separation and Analysis
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and quantification of Alizarin Red S. onyxipca.com The development of a robust HPLC method involves the optimization of several parameters, including the stationary phase, mobile phase composition, flow rate, and detector settings, to achieve accurate and reliable results. onyxipca.com
For the analysis of Alizarin Red S, reversed-phase HPLC is commonly employed. researchgate.netwur.nl The choice of the stationary phase is critical; C18 columns are frequently used. researchgate.net Method development often involves screening different mobile phases across a range of pH values to determine the optimal conditions for separation. onyxipca.com A typical mobile phase might consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, like a phosphate buffer, adjusted to an acidic pH. researchgate.netsielc.com For example, one method uses 50% methanol and a 20 mM phosphate buffer at pH 3. researchgate.net
The detection of Alizarin Red S is typically performed using a UV-Vis detector. researchgate.netsielc.com The selection of the monitoring wavelength is based on the absorption spectrum of the compound, with detection commonly set at or near its maximum absorbance, such as 250 nm or 255 nm. researchgate.netsielc.com
Validation of the HPLC method is crucial and includes establishing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov Calibration curves are constructed by analyzing a series of standard solutions of Alizarin Red S at different concentrations. researchgate.net A study reported a linear calibration from 20 to 100 mg/L with a limit of detection of 38.5 ng/mL. researchgate.net The table below outlines key parameters in HPLC method development for Alizarin Red S.
| Parameter | Details | Source |
| Stationary Phase | C18 column | researchgate.net |
| Mobile Phase | Methanol/Water with Sulfuric Acid buffer | sielc.com |
| 50% Methanol and 20 mM Phosphate Buffer (pH 3) | researchgate.net | |
| Detection | UV at 250 nm | sielc.com |
| Spectrophotometric at 255 nm | researchgate.net | |
| Calibration Range | 20 - 100 mg/L | researchgate.net |
| Limit of Detection | 38.5 ng/mL | researchgate.net |
Separation of Alizarin Red S from Related Anthraquinone (B42736) Dyes
Alizarin Red S belongs to the anthraquinone class of dyes, and its separation from structurally similar compounds is a common analytical challenge. sielc.comresearchgate.net HPLC is the predominant technique for achieving this separation. nih.govresearchgate.net
The structural difference between Alizarin Red S and alizarin is the presence of a sulfonic acid group on the Alizarin Red S molecule, which influences its retention behavior in chromatography. sielc.com This difference in polarity can be exploited for separation. A mixed-mode column, such as a Newcrom BH, which has both reverse-phase and ion-exchange characteristics, can effectively separate Alizarin and Alizarin Red S. sielc.com
The mobile phase composition is critical for resolving closely related anthraquinones. A mobile phase of methanol and water, buffered with sulfuric acid, has been successfully used to separate Alizarin and Alizarin Red S. sielc.com The acidic buffer helps to control the ionization of the sulfonic acid group, leading to better peak shape and resolution.
Validated HPLC methods have been developed for the quantification of alizarin and other anthraquinones in complex matrices like plant extracts. nih.gov These methods often involve an initial extraction step, followed by HPLC analysis. For instance, an indirect method involves enzymatic conversion of anthraquinone glycosides to their aglycones, including alizarin, which are then extracted and analyzed. nih.gov This allows for the determination of multiple anthraquinones, such as alizarin and purpurin, in a single chromatographic run. nih.gov
The table below provides an example of an HPLC method for separating Alizarin Red S from a related anthraquinone.
| Compound 1 | Compound 2 | Column | Mobile Phase | Detection | Source |
| Alizarin Red S | Alizarin | Newcrom BH (mixed-mode) | Methanol/Water with H₂SO₄ buffer | UV at 250 nm | sielc.com |
Development of Spectrophotometric Analytical Methods
Ion-Pair Reagent Applications for Quantitative Determination of Analytes
Alizarin Red S can function as an ion-pair reagent in spectrophotometric methods for the quantitative determination of various analytes, particularly pharmaceutical compounds. eurasianjournals.comaasrc.orgchemmethod.comcore.ac.ukresearchgate.netsemanticscholar.orgresearchgate.net This application is based on the formation of a colored ion-pair complex between the anionic Alizarin Red S dye and a cationic drug molecule in an acidic medium. aasrc.orgresearchgate.net
The resulting ion-pair complex is typically extractable into an immiscible organic solvent, such as chloroform (B151607) or dichloromethane. aasrc.orgresearchgate.net The absorbance of the organic phase, which contains the colored complex, is then measured at the wavelength of maximum absorbance (λmax). This absorbance is directly proportional to the concentration of the analyte. For example, the ion-pair complex formed between Olopatadine (B1677272) Hydrochloride and Alizarin Red S is yellow and exhibits maximum absorbance at 425 nm. aasrc.orgcore.ac.uk Similarly, the complex with Fexofenadine Hydrochloride is measured at 440 nm. researchgate.netsemanticscholar.org
The reaction conditions, including pH, concentration of Alizarin Red S, choice of extracting solvent, and reaction time, are optimized to ensure maximum and stable color development. aasrc.orgcore.ac.uk These methods are often simple, rapid, cost-effective, and selective, making them suitable for quality control in the pharmaceutical industry. eurasianjournals.com Beer's law is typically obeyed over a specific concentration range for each analyte. aasrc.orgchemmethod.comresearchgate.net
The stoichiometry of the ion-pair complex is often determined to be 1:1 between the drug and Alizarin Red S. core.ac.uk The table below summarizes the application of Alizarin Red S as an ion-pair reagent for the determination of various pharmaceutical compounds.
| Analyte | λmax (nm) | Solvent | Concentration Range (µg/mL) | Source |
| Olopatadine Hydrochloride | 425 | Chloroform | 10–60 | aasrc.orgcore.ac.uk |
| Fexofenadine Hydrochloride | 440 | Dichloromethane | 0.4–12.0 | researchgate.netsemanticscholar.org |
| Loratadine | 425 | Dichloromethane | Not specified | researchgate.net |
| Famotidine | 528 | Water-soluble | 6.0-80 | chemmethod.com |
| Various Drugs (ITO, MID, DIC, MES, SUM) | Not specified | Chloroform | Not specified | eurasianjournals.com |
Flow Injection Analysis Systems for Metal Ion Determination
Alizarin Red S is a well-known chelating agent that forms colored complexes with various metal ions. rsc.orgresearchgate.netjournalijar.com This property is exploited in spectrophotometric methods for the determination of these ions, and these methods can be adapted for use in Flow Injection Analysis (FIA) systems. FIA offers advantages such as high sample throughput, automation, and reduced reagent consumption.
In an FIA system, a small, precisely defined volume of a sample containing the metal ion is injected into a continuously flowing carrier stream. This stream then merges with a reagent stream containing Alizarin Red S at an appropriate pH. The reaction between the metal ion and Alizarin Red S to form a colored complex occurs within a reaction coil. The absorbance of the complex is then measured downstream by a spectrophotometric detector as the colored zone passes through the flow cell.
The color of the complex and the optimal wavelength for measurement depend on the specific metal ion. For instance, Alizarin Red S forms complexes with Fe(III), Al(III), and Cu(II). researchgate.netjournalijar.com The complex with Al(III) is reddish-orange and is formed at an optimal pH of 4. rsc.org The reaction is rapid, with a response time of approximately 35 seconds, making it suitable for FIA. rsc.org Spectrophotometric studies have determined the stoichiometry of these metal-ARS complexes, which is often 1:1 or 1:2 (metal:ARS). researchgate.netjournalijar.com
The development of an FIA method would involve optimizing parameters such as flow rates, reaction coil length, sample volume, and the concentrations of the reagent and buffer solutions to achieve maximum sensitivity and a linear calibration range.
| Metal Ion | Complex Color | Optimal pH | Stoichiometry (Metal:ARS) | Source |
| Al(III) | Reddish-orange | 4 | 1:1 and 1:2 | rsc.orgresearchgate.net |
| Fe(III) | Not specified | Not specified | 1:1 and 1:2 | researchgate.netjournalijar.com |
| Cu(II) | Not specified | Not specified | 1:2 | researchgate.netjournalijar.com |
| Co(II) | Not specified | Not specified | 1:1 and 1:2 | journalijar.com |
| Ni(II) | Not specified | Not specified | 1:1 and 1:2 | journalijar.com |
| Pd(II) | Not specified | Not specified | 1:1 and 1:2 | journalijar.com |
Research Applications of Alizarin Red S in Biological and Biomedical Sciences
Studies on Osteogenesis and Mineralization Processes
The formation of bone, or osteogenesis, is a complex process involving the differentiation of osteoblasts and the subsequent deposition of a mineralized extracellular matrix. ARS staining is a cornerstone technique for visualizing and quantifying this mineralization.
Alizarin (B75676) Red S is extensively used to identify and quantify extracellular calcium deposits in in vitro cell cultures, serving as a primary indicator of successful osteogenesis. promocell.comrmreagents.com The dye works through a chelation process, where it binds to calcium ions to form a bright red-orange Alizarin Red S-calcium complex. sigmaaldrich.comutah.edu This reaction is not strictly specific to calcium, as other divalent cations like magnesium, barium, and strontium can interfere, but these are typically not present in sufficient concentrations in biological cultures to affect the staining's accuracy. sigmaaldrich.comihcworld.com
The staining procedure typically involves fixing the cell culture, often with a formalin-based solution, followed by incubation with an ARS solution. nih.gov The pH of the ARS solution is critical and is generally adjusted to a range of 4.1 to 4.3 to ensure optimal staining. utah.eduihcworld.comnih.gov The resulting red-orange precipitates are readily observable under a light microscope, providing a qualitative assessment of mineralization. youtube.com For quantitative analysis, the bound dye can be extracted from the stained culture using a solution like acetic acid or cetylpyridinium (B1207926) chloride, and the absorbance of the extracted dye is measured spectrophotometrically. nih.govnih.govfrontiersin.org This allows for a numerical comparison of mineralization levels between different experimental groups.
Several studies have demonstrated the utility of ARS in assessing mineralization. For instance, in cultures of human adipose-derived stem cells (hADSCs) seeded on collagen-hydroxyapatite scaffolds, ARS staining showed a progressive increase in mineral deposition over several weeks when cultured in an osteogenic medium. researchgate.net Similarly, in studies involving MC3T3-E1 and SaOs-2 osteoblast cell lines, ARS staining effectively visualized and quantified the dose-dependent increase in mineralization in response to the addition of calcium chloride to the culture medium. nih.govnih.gov The intensity of ARS staining directly correlates with the extent of calcium deposition, making it a reliable method to evaluate the pro-osteogenic effects of various treatments and culture conditions. researchgate.netresearchgate.net
| Cell Type | Experimental Condition | Key Finding with Alizarin Red S | Reference |
|---|---|---|---|
| Human Adipose Derived Stem Cells (hADSCs) | Culture on collagen-hydroxyapatite scaffolds in osteogenic medium | Progressive increase in mineral deposition over several weeks. | researchgate.net |
| MC3T3-E1 and SaOs-2 osteoblasts | Addition of calcium chloride to culture medium | Dose-dependent increase in mineralization. | nih.govnih.gov |
| Adipose-derived stem cells (ADSCs) | Treatment with sesamin (B1680957) | Sesamin significantly promoted mineral deposition. | researchgate.net |
Alizarin Red S staining is a crucial tool for evaluating the differentiation and functional activity of osteoblasts, the cells responsible for bone formation. sigmaaldrich.com Successful osteoblast differentiation culminates in the production of a mineralized extracellular matrix, which can be specifically detected by ARS. promocell.com The presence and intensity of the red-orange staining serve as a visual and quantifiable marker of mature, active osteoblasts. promocell.com
The process of osteogenic differentiation is often induced in vitro by culturing mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines in a specialized osteogenic differentiation medium. promocell.com This medium typically contains supplements that promote the maturation of these cells into functional osteoblasts. researchgate.net ARS staining is then used at various time points to assess the progression of differentiation. For example, in studies with human mesenchymal stem cells, significant Alizarin Red staining, indicative of calcium deposition, was observed after 14 to 21 days of culture in osteogenic medium. nih.govresearchgate.net
The quantification of ARS staining allows for a comparative analysis of osteoblast activity under different experimental conditions. For instance, researchers have used this method to demonstrate that certain treatments, like the addition of sesamin or the overexpression of specific genes, can significantly enhance the mineral deposition by osteoblasts, indicating an increase in their differentiation and activity. researchgate.net Conversely, it can also be used to identify substances that may inhibit osteogenesis. The visual confirmation of mineralization by ARS is often complemented by other assays, such as measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation. promocell.comnih.gov
Bone nodule formation is a hallmark of in vitro osteogenesis, representing clusters of osteoblasts that have produced a significant amount of mineralized matrix. promocell.com Alizarin Red S staining is a standard and effective method for visualizing these mineralized nodules. nih.gov The dye specifically stains the calcium phosphate (B84403) within the nodules, making them appear as distinct red or dark brown spots against the cellular monolayer. nih.gov
The formation and quantification of these nodules provide a robust index to assess the functional status of osteoblastic cultures. nih.gov In various studies, an increase in the number and size of ARS-stained nodules is directly correlated with enhanced osteogenic activity. For example, research has shown that treating osteoporotic mesenchymal stem cells with certain bioactive ions can lead to a significantly higher number of mineralized nodules compared to control groups. researchgate.net Similarly, the application of dopamine (B1211576) has been observed to enhance the formation of mineral nodules in MC3T3-E1 cell cultures. researchgate.net
The analysis of bone nodule formation using ARS is not only qualitative but can also be semi-quantitative. By counting the number of stained nodules per field of view or by extracting the dye for spectrophotometric analysis, researchers can obtain numerical data to compare the effects of different treatments on osteogenesis. researchgate.netresearchgate.net This makes ARS staining an indispensable tool in studies aiming to identify factors that promote or inhibit bone formation at the cellular level.
Beyond its use in bone research, Alizarin Red S is a critical tool for investigating pathological calcification, a condition where calcium deposits accumulate in soft tissues. A prominent example is vascular calcification, the deposition of calcium phosphate crystals in blood vessels, which is associated with atherosclerosis and cardiovascular disease. nih.govjci.org
In in vitro models, vascular smooth muscle cells (VSMCs) or aortic valvular interstitial cells (AVICs) are often cultured in media that induces calcification. nih.gov ARS staining is then used to detect and quantify the resulting calcium deposits. researchgate.netnih.gov Studies have shown that under calcifying conditions, both AVICs and VSMCs exhibit increased Alizarin Red reactivity, with VSMCs often showing a more rapid and severe calcification response. nih.gov This technique has been instrumental in demonstrating that certain substances can inhibit this pathological process. For example, empagliflozin (B1684318) has been shown to significantly reduce calcium deposition in cultured aortic rings and primary VSMCs. nih.gov
In animal models of atherosclerosis, such as ApoE-deficient mice, ARS staining of aortic sections is used to visualize and quantify the extent of vascular calcification. jci.org This has allowed researchers to identify factors that influence the development of this condition. For instance, studies have demonstrated that a diet low in potassium can promote atherosclerotic vascular calcification, as evidenced by increased Alizarin Red staining in the aortic roots of mice. jci.org The ability of ARS to clearly delineate calcified areas makes it an essential method in the study of the molecular mechanisms underlying vascular calcification and in the evaluation of potential therapeutic interventions. nih.govnih.gov
Applications in Developmental Biology and Tissue Engineering
Alizarin Red S plays a significant role in developmental biology and tissue engineering, primarily due to its ability to stain mineralized tissues, allowing for the visualization of skeletal development and the assessment of engineered bone constructs.
Alizarin Red S is widely used for whole-mount staining to visualize the development of the skeletal system in embryos and small vertebrates. researchgate.netnih.gov This technique allows for the detailed examination of bone formation and morphogenesis. Often, ARS is used in conjunction with Alcian blue, which stains cartilaginous tissues blue. researchgate.nettandfonline.comnih.gov This differential staining method provides a clear distinction between the cartilaginous precursors and the ossified bone, which appears red. tandfonline.com
The procedure typically involves fixing the embryo, followed by staining with Alcian blue and then counterstaining with Alizarin Red S. researchgate.netnig.ac.jp This dual-staining approach has been successfully applied to a variety of embryonic models, including those of humans, cats, pigs, rats, and chicks, to track the progression of skeletal development. tandfonline.comresearchgate.net It is particularly valuable for identifying developmental abnormalities and for studying the effects of various factors on skeletal formation. nih.gov
Evaluating Mineralization in Biomaterial Scaffolds and Tissue-Engineered Constructs
Alizarin Red S (ARS) is a cornerstone staining technique for the evaluation of mineralization within biomaterial scaffolds and tissue-engineered constructs, a critical aspect of bone tissue engineering research. This anthraquinone (B42736) derivative selectively binds to calcium cations through a chelation process, forming a bright red-orange complex that allows for the visualization and quantification of calcium deposits. ihcworld.comnig.ac.jp Its application spans a wide array of scaffold materials designed to support and promote bone regeneration.
In the realm of three-dimensional (3D) bioprinting, ARS staining is instrumental in assessing the osteogenic potential of various polymeric scaffolds. For instance, it has been used to evaluate calcium matrix deposition on 3D printed poly(lactic acid) (PLA) scaffolds, demonstrating increased mineralization over time when human bone marrow stem cells are cultured on surfaces coated with polydopamine (PDA). nih.gov Similarly, in studies involving alginate/collagen hydrogels doped with strontium calcium polyphosphate (SCPP), ARS staining confirmed early calcification, indicating the material's pro-osteogenic capabilities. researchgate.net
The utility of ARS extends to other scaffold types as well. It is employed to confirm the formation of mineralized nodules within bone marrow stromal cell (BMSC) sheets cultured for bone regeneration. nih.gov In studies using collagen-hydroxyapatite scaffolds, ARS staining provides a visual and quantifiable measure of matrix mineralization when seeded with human adipose-derived stem cells (hADSCs). cellntec.com The intensity of the red stain correlates with the extent of calcium deposition, which can be further quantified by extracting the dye and measuring its absorbance spectrophotometrically. researchgate.netnih.gov This quantitative approach allows for the comparison of mineralization levels across different experimental conditions, such as varying scaffold compositions or the presence of growth factors. nih.govcellntec.com
The staining protocol typically involves fixing the cell-seeded scaffolds, followed by incubation with a 2% ARS solution at a controlled pH of 4.1-4.3. ihcworld.comresearchgate.netnih.gov This specific pH is critical for the reaction to occur optimally. ihcworld.com The resulting red deposits are then visualized under a microscope. This straightforward and cost-effective method provides robust evidence of a biomaterial's capacity to support cell-driven mineralization, a key indicator of its potential for successful bone tissue engineering applications.
Comparative Histochemical Analyses
Dual Staining Techniques for Bone and Cartilage (e.g., Alizarin Red S-Alcian Blue)
In developmental biology and skeletal research, the ability to simultaneously visualize both bone and cartilage within a single specimen is crucial for understanding skeletal patterning, maturation, and morphogenesis. nih.govspringernature.comnih.gov The dual staining technique employing Alizarin Red S and Alcian Blue is a widely adopted and powerful method for this purpose. nih.govspringernature.comnih.gov This technique differentially stains mineralized bone and cartilaginous tissues, allowing for their clear distinction and anatomical assessment. nih.govnih.gov
Alcian Blue is a cationic dye that specifically binds to the acidic glycosaminoglycans and proteoglycans that are abundant in the cartilage extracellular matrix, staining it a distinct blue color. nih.govescholarship.org Conversely, Alizarin Red S, as previously discussed, is an anionic dye that chelates calcium, thereby staining mineralized bone tissue a vibrant red. nih.govescholarship.org The combination of these two stains in a single protocol provides a comprehensive view of the entire skeleton, with cartilage appearing blue and ossified bone appearing red. springernature.com
This dual staining method is particularly valuable for analyzing whole-mount skeletal preparations of embryos and fetuses, where it can reveal the progression of endochondral and intramembranous ossification. nih.gov Researchers can assess the size and shape of skeletal elements, identify developmental abnormalities, and track the rate of skeletal maturation. nih.govnih.gov The protocol generally involves fixation of the specimen, followed by sequential staining with Alcian Blue and then Alizarin Red S, interspersed with dehydration and clearing steps to render the soft tissues transparent. nih.govstanford.edubiomart.cn
Modifications to the traditional protocol have been developed to improve consistency and safety. For example, some methods have replaced glacial acetic acid with potassium hydrogen phthalate (B1215562) to reduce occupational hazards without compromising staining quality. nih.gov Automated staining methods have also been developed to process specimens for regulatory prenatal developmental toxicity studies efficiently. nih.gov
Biomarker and Imaging Applications
Exploration of Alizarin Red S Nanoparticles as Biomarkers
Recent advancements in nanotechnology have led to the exploration of Alizarin Red S (ARS) in the form of nanoparticles for various biomarker and imaging applications. mdpi.comresearcher.life The inherent properties of ARS, particularly its ability to bind to calcium and its fluorescent capabilities, are enhanced when formulated into nanoparticles, opening new avenues for sensitive detection and imaging in biological systems. mdpi.combiorxiv.org
One area of development is the creation of inorganic-organic hybrid nanoparticles (IOH-NPs) composed of ARS. mdpi.com For example, saline [La(OH)₂][ARS] nanoparticles have been synthesized, which offer several advantages over dissolved ARS molecules, including a high dye load, increased local brightness, and enhanced photostability. mdpi.com These characteristics are highly desirable for use as fluorescent biomarkers. Femtosecond spectroscopy studies of these nanoparticles help in understanding their photophysical processes, which is crucial for optimizing their use in imaging applications. mdpi.com
Another innovative approach involves the fabrication of self-assembled nanoindicators. A notable example is a spherical nanoindicator created from ARS and a borono-peptide. nih.gov This nano-construct emits a strong fluorescent signal and has been designed to specifically detect copper(II) ions. The nanoindicator exhibits a "turn-off" fluorescent response upon binding to copper(II) ions, a mechanism that can be harnessed for imaging cellular copper levels. nih.gov The high selectivity, biocompatibility, and potential for cancer cell targeting make these ARS-based nanoindicators promising tools for molecular imaging and diagnostics. nih.gov
Furthermore, ARS itself has been shown to be an effective and stable fluorescent stain for visualizing nano- and micro-calcified structures in biological samples. biorxiv.org Its use in fluorescence microscopy allows for the detailed study of early-stage calcification in pathologies such as cardiovascular disease. biorxiv.org The development of ARS-based nanoparticles and their application as biomarkers represent a significant step forward in utilizing the unique chemical properties of this compound for advanced biomedical research.
Potential in Multimodal Imaging Strategies
Alizarin Red S (ARS) is increasingly utilized in multimodal imaging, a strategy that involves combining two or more imaging techniques to visualize different biological components simultaneously. The distinct red fluorescence of ARS when bound to calcium allows it to be paired effectively with other fluorescent markers, particularly genetically encoded ones like Green Fluorescent Protein (GFP). researchgate.net This combination is a powerful tool for the in vivo monitoring of mineralized structures alongside specific cell types or proteins. researchgate.netnih.gov
In studies using transgenic zebrafish and medaka models, researchers can visualize the development of calcified bones, stained red by ARS, at the same time as GFP-labeled cells, which appear green. researchgate.netnih.gov For example, it is possible to observe the process of bone calcification (red) in relation to collagen structures labeled with GFP (green). nih.gov This dual-labeling approach allows for the detailed analysis of developmental processes, such as the ossification of vertebrae and fin rays, by distinguishing the mineralized matrix from the cellular and protein components involved in its formation. nih.govnih.gov This method avoids the need to create new transgenic fish lines solely for bone visualization, offering a rapid and economical alternative for analyzing bone phenotypes in genetic mutants. nih.gov The potential extends to nanoparticles incorporating ARS, which are being developed for applications in both drug delivery and multimodal imaging. mdpi.com
| ARS Multimodal Imaging Combinations | |
| Paired Technique/Marker | Application |
| Green Fluorescent Protein (GFP) | Simultaneous in vivo visualization of calcified bone (ARS, red) and specific cell lineages or proteins (GFP, green) in transgenic organisms like zebrafish. researchgate.netnih.gov |
| DsRed | Can be used in conjunction with ARS for double staining in transgenic fish, leveraging their different fluorescence spectra. nih.gov |
| Lifeact-YFP | Allows for visualization of actin fibers in osteoblasts (YFP) in relation to the calcifying bone matrix stained by ARS. nih.gov |
Fisheries Research and Ecological Marking
Non-Lethal Marking of Calcified Structures in Aquatic Organisms
Alizarin Red S is a widely used fluorochrome dye for the non-lethal marking of calcified tissues in a variety of aquatic organisms, which is crucial for mark-recapture studies in fisheries management and ecological research. researchgate.netmdpi.com The dye binds to calcium that is actively being deposited into hard structures, creating a permanent fluorescent mark that serves as a time-stamp. researchgate.netresearchgate.net This technique allows researchers to track individual or cohort growth, migration, and population dynamics without sacrificing the animal for analysis.
The marking can be applied to various species and life stages. It has been proven effective in marking juvenile fish, including silver carp (B13450389) (Hypophthalmichthys molitrix), black sea bream (Acanthopagrus schlegelii), and tilapia (Oreochromis niloticus), as well as cartilaginous fishes like the small-spotted catshark (Scyliorhinus canicula). mdpi.comresearchgate.netresearchgate.net The primary structures marked include:
Otoliths (ear stones): A reliable location for detecting marks, as they show clear growth rings. researchgate.netresearchgate.net
Scales: Allow for non-lethal sampling and mark detection. researchgate.netresearchgate.net
Fin rays and spines: These are easily accessible for observation and are effective tissues for marking. mdpi.comnih.gov
Vertebrae: In some species, vertebrae can be marked and analyzed to validate age and growth. researchgate.net
The application of ARS can be performed through immersion of the organism in a solution containing the dye or via injection. mdpi.comresearchgate.net This versatility makes it adaptable to different species and research settings.
Assessment of Mark Retention and Readability in vivo
For a marking agent to be effective in long-term studies, the mark must be retained over time and be easily detectable. Alizarin Red S generally produces marks of excellent quality and durability. researchgate.netmdpi.com
Research has demonstrated remarkable long-term retention of ARS marks. In a study on small-spotted catsharks, marks created by ARS injection remained stable and clearly visible in vivo for more than four years. researchgate.net Similarly, marks on tilapia were observed to be permanent after eight months of culturing. researchgate.net The fluorescent marks are resistant to fading, even after repeated exposure to the excitation light used in fluorescence microscopy. researchgate.net
The readability, or quality, of the mark is a critical factor. In comparative studies, ARS has often been shown to produce a superior marking effect compared to other fluorochromes like Calcein. mdpi.com The intensity of the mark can be influenced by the concentration of the ARS solution and the duration of immersion. mdpi.comresearchgate.net In studies on black sea bream, fin spines and rays were identified as the best tissues for high-quality marks. mdpi.com The distinct red fluorescence is readily visible under the appropriate inducing laser or fluorescence microscope, allowing for clear and unambiguous identification of marked individuals. researchgate.netmdpi.com
| Mark Retention and Quality in Select Species | ||
| Species | Marked Structure | Findings on Retention & Readability |
| Small-spotted catshark (Scyliorhinus canicula) | Vertebral centra | Mark remained stable and resistant to fading for over 4 years. researchgate.net |
| Tilapia (Oreochromis niloticus) | Otoliths, scales, fin rays | Mark permanence observed in all cases after 8 months. researchgate.net |
| Black sea bream (Acanthopagrus schlegelii) | Fin spines, fin rays, scales, otoliths | ARS marking quality was superior to Calcein; fin spines and rays were the best tissues. mdpi.com |
Effects of Marking on Growth and Survival in Research Settings
A fundamental requirement for a biological marker is that it does not interfere with the life processes of the organism, thereby ensuring that research data on parameters like growth and survival are not biased by the marking procedure itself. researchgate.net Numerous studies have evaluated the effects of ARS marking and have generally found it to have minimal impact when appropriate protocols are followed. researchgate.netresearchgate.net
In research on small-spotted catsharks, ARS did not have a deleterious effect on growth during a three-month monitoring period. researchgate.net Similarly, studies on zebrafish using a low-concentration ARS vital staining protocol found that it does not affect bone mineralization or induce additional stress, even after repetitive staining events. researchgate.netnih.gov Many fluorochrome dyes, including ARS, have been noted for having few negative effects on fish survival. researchgate.net
However, the potential for impact is not zero and can be species-dependent. For instance, while ARS is widely used on coralline algae, some studies have noted that it can inhibit growth in certain species or under specific conditions. researchgate.net This highlights the importance of validating the marking protocol for each new species and research question to ensure the integrity of the experimental results. The selection of a marking strategy must consider the survival rate of marked fish as a primary factor. researchgate.net
Environmental Research and Remediation Studies Involving Alizarin Red S
Adsorption Chemistry and Kinetics
The removal of Alizarin (B75676) Red S from wastewater is a critical area of research, with adsorption being a widely studied and effective method. Understanding the chemistry and kinetics of ARS adsorption is fundamental to developing efficient remediation strategies.
Alizarin Red S is frequently selected as a model compound in studies focused on the removal of anionic dyes from polluted water. derpharmachemica.comresearchgate.net It belongs to the anthraquinone (B42736) class of dyes, which are known for their high stability and persistence in the environment. jocpr.comderpharmachemica.comufrgs.br As a synthetic dye used extensively in the textile industry, it is a common component of industrial effluents. jocpr.comderpharmachemica.comresearchgate.net Its water solubility and anionic nature, due to the sulfonate group in its structure, make it a suitable candidate for investigating the efficacy of various adsorbent materials in capturing negatively charged pollutants through mechanisms like electrostatic interaction. ufrgs.bracs.orgmdpi.com The presence of ARS in water bodies is a significant concern due to its potential toxicity and its classification as a durable pollutant. jocpr.comderpharmachemica.com
Adsorption isotherms are crucial for describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent surface at a constant temperature. The Langmuir and Freundlich models are the most commonly applied isotherms in ARS adsorption studies.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. derpharmachemica.comnih.gov It is often found to be a good fit for ARS adsorption on various materials, such as activated clay modified by iron oxide, magnetic activated carbon nanocomposites, and certain biosorbents. nih.govacs.orgbohrium.com A good fit to the Langmuir model suggests a homogeneous adsorption process. derpharmachemica.combohrium.com
The Freundlich isotherm , on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface. mdpi.commdpi.com This model has been shown to effectively describe ARS adsorption on materials like sheep wool, raw typha grass, and sodium bentonite, indicating that the adsorbent surfaces are not uniform. mdpi.comchemrevlett.comekb.eg
Other models such as the Tempkin and Dubinin-Radushkevich (D-R) isotherms are also used to provide further insight into the adsorption process. chemrevlett.comtandfonline.comnih.gov For instance, studies using activated carbon have shown good correlation with the Tempkin and D-R models, in addition to the Freundlich model. tandfonline.comtandfonline.com
Interactive Table: Adsorption Isotherm Models for Alizarin Red S on Various Adsorbents You can sort and filter this table to compare the findings from different studies.
| Adsorbent | Best Fitting Isotherm(s) | Max. Adsorption Capacity (q_max) (mg/g) | Source(s) |
| Activated Carbon | Freundlich, Tempkin, D-R | 85.16 | tandfonline.comtandfonline.com |
| Activated Carbon (Norit GCA830) | Langmuir, Freundlich | 385 | researchgate.netengineeringresearch.org |
| Coconut Shell Activated Carbon | Langmuir, Tempkin | 400 | researchgate.net |
| Magnetic Activated Carbon Nanocomposite | Langmuir | 108.69 | bohrium.com |
| Activated Clay (Fe-modified) | Langmuir | 32.7 | acs.org |
| Dalbergia sissoo Leaf Powder (DSMNC) | Freundlich | 21.55 (experimental) | nih.govfrontiersin.org |
| Raw Typha Grass | Freundlich | 46.511 | chemrevlett.com |
| Sheep Wool | Freundlich | Not Specified | mdpi.com |
| Alhagi maurorum Biosorbent | Langmuir | 8.203 | nih.gov |
| Cynodon dactylon | Freundlich, Redlich-Peterson | 16.32 (from Langmuir) | jocpr.com |
| Sodium Bentonite | Freundlich | Not Specified | ekb.eg |
| Halloysite | Freundlich | 45 (mmol/kg) | mdpi.com |
Adsorption kinetics describe the rate of dye uptake and provide insights into the rate-controlling step of the adsorption process. The pseudo-first-order and pseudo-second-order models are widely used to analyze the kinetic data of ARS adsorption.
The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available active sites on the adsorbent. nih.gov The pseudo-second-order model implies that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.govbohrium.com
Numerous studies have concluded that the adsorption of Alizarin Red S onto a wide range of adsorbents is best described by the pseudo-second-order kinetic model. nih.govacs.orgchemrevlett.comekb.egtandfonline.comnih.govtandfonline.comresearchgate.netfrontiersin.orgacs.org This indicates that the adsorption process is likely controlled by chemisorption. nih.govbohrium.com For example, the removal of ARS using activated carbon, activated clay, various biosorbents, and multiwalled carbon nanotubes all show a strong correlation with the pseudo-second-order model. acs.orgtandfonline.comtandfonline.comacs.org The agreement between the experimentally determined equilibrium adsorption capacity (q_e) and the value calculated from the pseudo-second-order model further validates its applicability. nih.govfrontiersin.org
Interactive Table: Kinetic Model Fitting for Alizarin Red S Adsorption Filter by "Best Fit Model" to see which adsorbents follow a specific kinetic behavior.
Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are calculated to determine the spontaneity and nature of the adsorption process.
A negative value of ΔG° indicates that the adsorption process is spontaneous and feasible. chemrevlett.comtandfonline.commocedes.org The ΔH° value reveals whether the process is endothermic (positive value) or exothermic (negative value). nih.govfrontiersin.org A positive ΔS° suggests an increase in randomness at the solid-liquid interface during adsorption. tandfonline.comtandfonline.com
Studies on ARS adsorption have reported varying thermodynamic behaviors depending on the adsorbent. For instance, the adsorption onto activated carbon and raw typha grass was found to be spontaneous and endothermic. chemrevlett.comtandfonline.comtandfonline.com This suggests that the process is favored at higher temperatures. Conversely, adsorption onto Dalbergia sissoo magnetic nanocomposite and base-activated typha grass was found to be spontaneous and exothermic, indicating that lower temperatures are more favorable for removal. nih.govfrontiersin.orgmocedes.org
Interactive Table: Thermodynamic Parameters for Alizarin Red S Adsorption Sort this table by ΔG°, ΔH°, or ΔS° to compare the nature of the adsorption process across different materials.
| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Source(s) |
| Activated Carbon | Negative | Positive | Positive | Spontaneous, Endothermic | tandfonline.comtandfonline.com |
| Dalbergia sissoo Magnetic Nanocomposite (DSMNC) | -2.427 | -10.47 | -26.97 | Spontaneous, Exothermic | nih.govfrontiersin.org |
| Raw Typha Grass | -6.737 to -8.271 | 16.616 | 16.616 | Spontaneous, Endothermic | chemrevlett.com |
| Base Activated Typha Grass | -6.419 to -6.734 | -4.9001 | 5.5862 | Spontaneous, Exothermic | mocedes.org |
| Multiwalled Carbon Nanotubes | Not Specified | Endothermic | Not Specified | Feasible, Endothermic | researchgate.netacs.org |
| Sodium Bentonite | Not Specified | Exothermic | Not Specified | Spontaneous (at lower temp), Exothermic | ekb.eg |
| Alhagi maurorum Biosorbent | Negative | Endothermic | Not Specified | Spontaneous, Endothermic | nih.gov |
| Single-Walled Carbon Nanotubes (SWCNT) | Negative | 27.69 | 129.5 | Spontaneous, Endothermic | acs.org |
| Multi-Walled Carbon Nanotubes (MWCNT) | Negative | 13.92 | 87.20 | Spontaneous, Endothermic | acs.org |
Development of Adsorbent Materials for Alizarin Red S Removal
The search for effective and economical adsorbent materials is a major focus of remediation research. Carbon-based materials have shown exceptional promise for the removal of ARS from aqueous solutions.
Carbonaceous adsorbents, such as activated carbon and carbon nanotubes (CNTs), are highly effective for ARS removal due to their large surface area, porous structure, and the potential for surface functionalization. ufrgs.brnih.govresearchgate.net
Activated Carbon (AC) derived from various precursors, including commercial sources and agricultural waste like coconut shells, has been extensively studied for ARS adsorption. tandfonline.comtandfonline.comresearchgate.netengineeringresearch.orgresearchgate.net It demonstrates high adsorption capacities, with some studies reporting values as high as 385-400 mg/g. researchgate.netengineeringresearch.orgresearchgate.net The adsorption process onto AC is often influenced by factors such as pH, temperature, and initial dye concentration. tandfonline.comtandfonline.com
Carbon Nanotubes (CNTs) , both single-walled (SWCNTs) and multi-walled (MWCNTs), have emerged as superior adsorbents for ARS. ufrgs.bracs.orgacs.orgfigshare.com Their unique cylindrical structure and large surface area provide numerous sites for adsorption. ufrgs.bracs.org Studies have shown that the adsorption mechanism can be an electrostatic interaction between the positively charged surface of CNTs (at low pH) and the anionic ARS molecules. ufrgs.bracs.org SWCNTs have demonstrated a particularly high maximum sorption capacity for ARS, reaching 312.5 mg/g at 318 K. ufrgs.bracs.orgfigshare.com
Interactive Table: Performance of Carbonaceous Adsorbents for Alizarin Red S Removal Compare the maximum adsorption capacities of different carbon-based materials.
| Adsorbent | Type | Max. Adsorption Capacity (q_max) (mg/g) | Optimal pH | Source(s) |
| Activated Carbon | Commercial | 85.16 | 2 | tandfonline.comtandfonline.com |
| Activated Carbon (Norit GCA830) | Commercial | 385 | Ambient | researchgate.netengineeringresearch.org |
| Coconut Shell Activated Carbon | Biomass-derived | 400 | 2 | researchgate.net |
| Magnetic Activated Carbon Nanocomposite | Composite | 108.69 | Not Specified | bohrium.com |
| Single-Walled Carbon Nanotubes (SWCNT) | Nanomaterial | 312.5 | 2.0 | ufrgs.bracs.orgfigshare.com |
| Multi-Walled Carbon Nanotubes (MWCNT) | Nanomaterial | 135.2 | 2.0 | ufrgs.bracs.orgfigshare.com |
Biosorbents and Plant-Based Adsorbents (e.g., Typha Grass, Dalbergia sissoo leaf powder)
The use of low-cost, widely available biological materials as adsorbents for dye removal is a key area of sustainable environmental research. Plant-based materials, in particular, have demonstrated significant potential for sequestering dyes like Alizarin Red S from contaminated water.
Studies have investigated raw and modified Typha grass (Typha latifolia) as an effective biosorbent for ARS. researchgate.netmdpi.com Raw Typha grass (RAW-TG), when ground into a powder, shows a notable ability to adsorb ARS from aqueous solutions. researchgate.netgychbjb.com Research indicates that the maximum adsorption capacity can reach up to 47.99 mg/g at an optimal pH of 8. researchgate.netgychbjb.com The efficiency of this process is influenced by several factors, including contact time, initial dye concentration, and adsorbent dosage. researchgate.netmdpi.com Modifications, such as carbonization or base activation of Typha grass, can further enhance its adsorption capabilities, with studies reporting maximum capacities around 46.5 mg/g. colab.wsnih.gov
Another promising plant-based adsorbent is derived from Dalbergia sissoo (DS) leaf powder . nih.govmdpi.com This material, both in its acid-activated form and as a magnetic nanocomposite, has been proven effective for ARS removal. nih.govmdpi.com The unmodified acid-activated DS leaf powder achieved a maximum removal efficiency of 76.63%, while its magnetic iron oxide nanocomposite variant (DSMNC) showed a significantly higher efficiency of 97.89%. nih.govmdpi.com The primary mechanisms driving the adsorption onto DS and its composite include hydrogen bonding and noncovalent π-π interactions between the dye molecule and the active sites on the adsorbent. nih.govnih.gov
The table below summarizes the adsorption capacities of various biosorbents for Alizarin Red S.
Table 1: Performance of Biosorbents for Alizarin Red S Adsorption
| Adsorbent Material | Maximum Adsorption Capacity (q_max) (mg/g) | Optimal pH | Reference(s) |
|---|---|---|---|
| Raw Typha Grass (RAW-TG) | 47.99 | 8 | researchgate.net, gychbjb.com |
| Carbonized Typha Grass (CRB-TG) | 46.30 | - | colab.ws |
| Base Activated Typha Grass (ACT-TG) | 46.61 | - | nih.gov |
| Dalbergia sissoo leaf powder (DS) | 9.97 (experimental) | - | nih.gov |
| Dalbergia sissoo magnetic nanocomposite (DSMNC) | 21.35 (experimental) | - | nih.gov |
| Spirulina platensis | 17.15 | 6.5 | azjournalbar.com |
Magnetic Nanocomposites and Modified Materials for Enhanced Adsorption
To improve adsorption efficiency and simplify the separation of adsorbents from treated water, researchers have developed magnetic nanocomposites and other modified materials. These materials combine the high surface area of nanomaterials with the magnetic properties of iron oxides, allowing for easy removal using an external magnet.
A variety of magnetic nanoparticles have been tested for ARS adsorption, including Fe₃O₄ (magnetite) and CoFe₂O₄ . mdpi.com Studies comparing these found that modifying Fe₃O₄ nanoparticles with an ionic liquid significantly enhanced performance, achieving a maximum adsorption capacity of 256.4 mg/g, compared to 192.3 mg/g for CoFe₂O₄ and 140.8 mg/g for unmodified Fe₃O₄. mdpi.com Another effective approach involves creating a magnetic activated carbon (MAC) nanocomposite, which has demonstrated a high adsorption capacity of 108.69 mg/g for ARS. rasayanjournal.co.in
Composites are also made by impregnating natural materials with magnetic particles. A magnetite-talc (Fe₃O₄@Talc) nanocomposite was shown to be a promising adsorbent for ARS, with adsorption favorability at low pH due to the positive surface charge interacting with the anionic dye molecules. tandfonline.com Similarly, a magnetic biocomposite using peanut husk-based activated carbon coated with zirconium-doped chitosan (B1678972) and iron oxide nanoparticles (Zr-CS/Fe₃O₄-NPs@PH-AC) exhibited a very high experimental adsorption capacity of 374.3 mg/g for ARS. rsc.org As previously mentioned, a magnetic nanocomposite derived from Dalbergia sissoo leaf powder also showed vastly improved removal efficiency over its non-magnetic counterpart. nih.govmdpi.com These modified materials are often reusable for multiple cycles, enhancing their practical applicability. mdpi.com
Table 2: Adsorption Capacities of Magnetic Nanocomposites for Alizarin Red S
| Adsorbent Material | Maximum Adsorption Capacity (q_max) (mg/g) | Reference(s) |
|---|---|---|
| Ionic Liquid-Modified Fe₃O₄ | 256.4 | mdpi.com |
| CoFe₂O₄ Nanoparticles | 192.3 | mdpi.com |
| Fe₃O₄ Nanoparticles | 140.8 | mdpi.com |
| Magnetic Activated Carbon (MAC) | 108.69 | rasayanjournal.co.in |
| Zr-CS/Fe₃O₄-NPs@Peanut Husk AC | 374.3 | rsc.org |
| Magnetite Talc (Fe₃O₄@Talc) | 11.76 | tandfonline.com |
Characterization of Adsorbent Surfaces and Active Sites (e.g., FTIR, SEM, PZC)
Understanding the physical and chemical properties of adsorbents is crucial for optimizing their performance and elucidating the mechanisms of dye removal. Several analytical techniques are commonly employed for this purpose.
Fourier Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups on the adsorbent's surface that are involved in the adsorption process. In studies with Typha grass and Dalbergia sissoo powder, FTIR analysis revealed the presence of O-H (hydroxyl), C=O (carbonyl), and C=C (aromatic) groups. researchgate.netnih.govnih.gov Shifts in the peaks of these groups after dye adsorption confirm their participation in binding the ARS molecules, often through hydrogen bonding and electrostatic interactions. researchgate.netnih.gov
Scanning Electron Microscopy (SEM) provides high-resolution images of the adsorbent's surface morphology. SEM analyses of materials like Typha grass, Dalbergia sissoo powder, and various nanocomposites show a porous and irregular surface structure. researchgate.netnih.govnih.govnih.gov This high surface area is a key factor in providing numerous active sites for dye molecules to attach to.
The Point of Zero Charge (PZC) is a critical parameter that determines the pH at which the adsorbent's surface has a net neutral charge. researchgate.netnih.gov For an anionic dye like ARS, adsorption is generally more favorable at a pH below the PZC, where the adsorbent surface is positively charged, leading to strong electrostatic attraction with the negatively charged sulfonate groups of the dye. tandfonline.com For example, the PZC of Spirulina platensis was found to be 6.75; below this pH, its surface is positively charged, enhancing ARS biosorption.
Photocatalytic Degradation of Alizarin Red S
Photocatalysis is an advanced oxidation process that utilizes semiconductor nanoparticles to degrade organic pollutants like ARS into simpler, less harmful compounds such as CO₂ and H₂O.
A variety of semiconductor nanoparticles have been investigated for the photocatalytic degradation of ARS.
Titanium dioxide (TiO₂) is one of the most widely studied photocatalysts due to its high photoactivity, stability, and low cost. When irradiated with UV light, TiO₂ nanoparticles effectively decompose ARS. The efficiency of TiO₂ can be enhanced by doping it with other elements or combining it with other materials. For instance, doping TiO₂ with bismuth (Bi) or copper (Cu) can lower its bandgap energy, allowing it to be activated by visible light, which is more sustainable than using artificial UV sources. A composite of TiO₂ with carbon nanotubes (TiO₂/CNTs) showed a 67% degradation rate for ARS, an improvement over the 56% achieved by TiO₂ alone under the same conditions. gychbjb.com
Zinc oxide (ZnO) nanoparticles are another effective photocatalyst for ARS degradation under UV irradiation. Studies have shown that ZnO nanoparticles can achieve approximately 77% degradation of ARS in 90 minutes. Like TiO₂, the photocatalytic properties of ZnO can be tailored by doping or forming composites. mdpi.com
Lanthanum oxide (La₂O₃) is also emerging as a promising photocatalyst due to its stability. mdpi.com Studies on various dyes have shown that La₂O₃ nanoparticles, particularly after being calcined to improve crystallinity, exhibit high degradation efficiencies under visible light. mdpi.com While direct studies on ARS are less common than for TiO₂ or ZnO, La₂O₃-TiO₂ nanocomposites have demonstrated high efficiency in degrading other dyes, suggesting potential for ARS as well.
Table 3: Performance of Photocatalysts for Alizarin Red S Degradation
| Photocatalyst | Light Source | Degradation Efficiency | Time (min) | Reference(s) |
|---|---|---|---|---|
| TiO₂ | Visible Light (λ > 420 nm) | Disappearance of absorption bands | ~80 | |
| Cu-doped TiO₂ | UV Light | 87.11% | 60 | |
| Cu-doped TiO₂ | Sunlight | 73.02% | 60 | |
| Bi-doped TiO₂ | Visible Light | >80% | 90 | , |
| ZnO Nanoparticles | UV Light | ~77% | 90 | |
| G-TiO₂@Fe₃O₄/PS | Visible Light | 100% | 60 | researchgate.net |
The photocatalytic degradation of Alizarin Red S follows a well-established mechanism. mdpi.com The process is initiated when a semiconductor nanoparticle (like TiO₂ or ZnO) absorbs photons with energy greater than its bandgap energy. This absorption excites an electron from the valence band to the conduction band, leaving a positively charged "hole" behind. mdpi.com
These electron-hole pairs are highly reactive and initiate a series of redox reactions on the catalyst's surface.
The positive holes react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the surface to produce highly reactive hydroxyl radicals (•OH).
The electrons in the conduction band react with dissolved oxygen molecules (O₂) to form superoxide (B77818) radical anions (•O₂⁻). mdpi.com
These powerful oxidizing species, particularly the hydroxyl radicals, are the primary agents responsible for the degradation of the ARS dye molecules. mdpi.com They attack the complex aromatic structure of the dye, breaking it down into smaller, less complex intermediates, such as phthalic acid, and eventually mineralizing it into carbon dioxide (CO₂) and water (H₂O).
A critical factor for the practical application of photocatalysis in wastewater treatment is the reusability and long-term stability of the catalyst. researchgate.netnih.gov An ideal photocatalyst should maintain high efficiency over multiple degradation cycles without significant loss of activity.
Studies have demonstrated that many of the nanoparticles used for ARS degradation can be effectively reused. For example, a G-TiO₂@Fe₃O₄ composite maintained 88.3% of its photocatalytic activity after five consecutive cycles. researchgate.net The magnetic nature of this composite simplifies its recovery from the solution. ZnO nanoparticles have also been shown to have high stability and can be recovered and reused for several cycles with only a minimal decrease in performance, often attributed to the physical loss of the catalyst during recovery steps. nih.gov Similarly, La₂O₃ nanoparticles have been shown to retain their degradation efficiency over multiple cycles. mdpi.com
Future Directions and Emerging Research Avenues for Alizarin Red S
Exploration of New Derivatization Strategies for Enhanced Properties
The modification of the core ARS structure through derivatization is a key strategy for creating new molecules with superior performance and tailored functionalities. Research is moving towards creating ARS derivatives that offer enhanced stability, sensitivity, and specificity for a range of applications.
One promising approach involves the synthesis of a chitosan-alizarin polymer. rsc.orgnih.gov In this strategy, ARS is reacted with chitosan (B1678972), a biocompatible and biodegradable polysaccharide, to form a stable polymer-dye conjugate. rsc.orgnih.gov This derivatization is fundamental to the development of novel fluorogenic labels for immunoassays, where the polymer acts as a scaffold. rsc.org
Another significant area of exploration is the formation of ARS esters with other molecules. For instance, the reaction of ARS with phenylboronic acid (PBA) creates an ARS-PBA boronate ester. mdpi.com This derivative is the basis for a voltammetric displacement assay. When a target diol compound like L-dopa is introduced, it displaces the ARS from the boronate ester, causing a measurable change in the electrochemical signal. mdpi.com This strategy transforms ARS into a responsive component of an electrochemical sensor.
Furthermore, sol-gel chemistry is being used to immobilize ARS, enhancing its durability for sensor applications. By bonding ARS with a sol-gel precursor such as trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane, a hybrid halochromic (pH-sensitive) silane-based coating can be created. nih.gov This method of derivatization through immobilization has been successfully used to functionalize polyester (B1180765) fabrics, yielding a durable and reusable pH sensor. nih.gov
Advanced Spectroscopic Techniques for Real-Time Monitoring of Interactions
The application of advanced spectroscopic techniques is enabling a more dynamic and detailed understanding of how Alizarin (B75676) Red S interacts with its environment at the molecular level. These methods are crucial for developing new sensors and for elucidating complex biological and chemical processes.
Femtosecond transient absorption spectroscopy, a technique with ultrafast time resolution, is being employed to investigate the excited-state dynamics of ARS nanoparticles in solution. researchgate.net This research provides insight into the photophysical properties of ARS, which is essential for its application in systems where strong absorption and low fluorescence are required, such as in certain biological probes. researchgate.net
Excitation-Emission Matrix (EEM) fluorescence spectroscopy offers a powerful method for distinguishing the fluorescence signal of ARS from the natural autofluorescence of biological tissues. rsc.org Studies have shown that EEM can detect two distinct fluorescence peaks for alizarin, allowing for more accurate detection in complex samples like fish tissues and helping to overcome the challenges posed by background fluorescence from proteins such as collagen and elastin. rsc.org
In the realm of electrochemistry, differential pulse voltammetry (DPV) is being used to monitor the real-time displacement of ARS from its boronate ester derivative in the presence of diol compounds. mdpi.com By tracking the changes in the oxidation peak currents corresponding to free ARS and its esterified form, researchers can quantify the concentration of the target analyte, demonstrating a real-time analytical application. mdpi.com Additionally, UV-visible spectroscopy remains a fundamental tool for monitoring the binding interactions of ARS with biomolecules like the enzyme catalase and with surfactants, revealing shifts in the absorption spectra that indicate complex formation. nih.govacs.org
Integration with Microfluidic and Lab-on-a-Chip Systems
The integration of Alizarin Red S into microfluidic and lab-on-a-chip platforms represents a significant leap forward, particularly in the field of cell biology and tissue engineering. These miniaturized systems allow for high-throughput experiments with precise control over the cellular microenvironment, and ARS serves as a vital analytical tool within them.
A prominent application is in "bone-on-a-chip" or "osteogenesis-on-a-chip" models, which aim to replicate the physiological conditions of bone tissue formation in vitro. nih.govfrontiersin.org In these devices, various cell types, such as human embryonic stem cell-derived mesenchymal progenitors, are cultured under different flow conditions (static, continuous, or intermittent) to study osteogenic differentiation. frontiersin.orgnih.gov Alizarin Red S staining is the standard method used within these chips to detect and quantify calcium deposition, a key indicator of mineralization and bone matrix formation. nih.govnih.gov For example, studies have used ARS staining to demonstrate that intermittent fluid flow can significantly enhance calcium deposition compared to static or continuous flow conditions. frontiersin.orgnih.gov
These microfluidic platforms also enable the creation of highly organized cell cultures. Micro-contact printing and massively parallel micro-patterning techniques are used to create arrays of cell aggregates or single cells encapsulated in hydrogels on a chip. rsc.orgrsc.org Following culture under specific stimuli, ARS staining is applied directly on-chip to assess the extent of mineralization in these micro-tissues, allowing for spatially resolved analysis of cell function. rsc.orgrsc.orgresearchgate.net The use of ARS in these systems is crucial for screening potential therapeutics and for fundamental studies into the mechanisms of diseases like calcific aortic valvular disease. rsc.org
Development of Smart Materials and Sensors Incorporating Alizarin Red S
The unique chromogenic and fluorescent properties of Alizarin Red S make it an ideal candidate for incorporation into smart materials and sensors that can detect a variety of chemical and physical stimuli.
A key area of development is in pH sensing. Researchers have created wearable pH sensors by immobilizing ARS onto polyester fabrics using a sol-gel process. nih.gov The resulting "smart textile" changes color in response to pH variations from 2.0 to 8.0, demonstrating reversible and repeatable sensing capabilities. nih.gov Another innovative approach involves the creation of a biodegradable colorimetric sensor for detecting formaldehyde (B43269). standard.ac.ir This sensor is fabricated by incorporating ARS into a thin film of starch, which changes color upon reaction with formaldehyde vapor under basic conditions. standard.ac.ir
ARS is also central to the development of sensors for metal ions and other small molecules. A simple, low-cost colorimetric sensor for the simultaneous detection of iron (Fe(III)) and aluminum (Al(III)) was developed by fixing ARS onto a commercial "Colour Catcher®" sheet. ufrgs.br More advanced techniques like Surface-Enhanced Raman Scattering (SERS) have been used to create a multiplex chemosensor for Al(III) and Fe(III) at sub-ppb levels, where ARS acts as the recognition element on a plasmonic surface. acs.org Furthermore, a fluorescent probe for hydrogen sulfide (B99878) (H₂S) was designed using an ARS-Zinc(II) ensemble. The fluorescence of the complex is quenched upon the addition of H₂S, which disassembles the ensemble, providing a selective detection mechanism. biointerfaceresearch.com
The electrochemical properties of ARS are also being harnessed. A voltammetric sensor for L-dopa was constructed by confining ARS in a layer-by-layer film on an electrode. The formation of an ARS-phenylboronic acid ester within the film and its subsequent displacement by L-dopa leads to a measurable change in the electrochemical signal. mdpi.com
| Sensor/Smart Material | Target Analyte/Stimulus | Principle of Operation | Reference |
|---|---|---|---|
| ARS-functionalized polyester fabric | pH (2.0-8.0) | Colorimetric change of the immobilized halochromic dye. | nih.gov |
| Starch/ARS biodegradable film | Formaldehyde | Colorimetric change upon reaction of ARS with formaldehyde vapor. | standard.ac.ir |
| ARS-Zinc(II) fluorescent ensemble | Hydrogen Sulfide (H₂S) | Fluorescence restoration upon disassembly of the ARS-Zn(II) complex by H₂S. | biointerfaceresearch.com |
| ARS-coated "Colour Catcher®" sheet | Fe(III) and Al(III) ions | Naked-eye color change upon interaction of the cations with the bound dye. | ufrgs.br |
| Multiplex SERS Chemosensor | Al(III) and Fe(III) ions | Modulation of the SERS signal of ARS upon binding to metal ions on a plasmonic surface. | acs.org |
| Redox-active LbL film with ARS | L-dopa | Voltammetric displacement assay based on the reaction between ARS-PBA ester and the diol compound. | mdpi.com |
Further Elucidation of Molecular Mechanisms in Complex Biological Systems
Modern computational and biophysical techniques are being employed to move beyond the classical use of ARS as a simple histological stain and to uncover the specific molecular mechanisms that govern its interactions within complex biological systems.
Molecular docking and computational simulations are providing unprecedented insight into how ARS binds to proteins. Studies on the interaction between ARS and the antioxidant enzyme catalase have shown that ARS prefers to bind to residues within the enzyme's active site, leading to an inhibition of its activity. nih.gov The binding process was determined to be spontaneous and exothermic, with electrostatic forces being the predominant interaction. nih.gov Similarly, computational analyses have been performed to understand the adduction of ARS with bovine serum albumin (BSA), identifying specific binding sites and interaction energies. avinuty.ac.in These theoretical approaches are complemented by experimental techniques like UV-Vis and fluorescence spectroscopy, which have been used to characterize the binding sites and conformational changes of human serum albumin (HSA) upon interaction with ARS. researchgate.net
The mechanism of ARS interaction with biomineral components is also a key area of research. Theoretical calculations using Density Functional Theory (DFT) and Metropolis Monte Carlo methods have been used to investigate the adsorption of ARS onto hydroxyapatite (B223615) and collagen, the primary components of fish scales. biointerfaceresearch.com These studies revealed that ARS has a greater tendency to adsorb onto the collagen surface compared to the hydroxyapatite surface, providing a molecular-level explanation for its staining properties in bone and other mineralized tissues. biointerfaceresearch.com Ab initio simulations have also been used to study the interaction of ARS with carbon nanotubes, indicating that electrostatic interactions are primarily responsible for the adsorption process. ufrgs.br This fundamental understanding is critical for applications ranging from interpreting staining results to designing new biomaterials and assessing the environmental impact of the dye.
Novel Applications in Diagnostics and Research Tools (Non-Clinical)
The unique chemical reactivity and spectroscopic properties of Alizarin Red S are being exploited to develop novel tools for non-clinical diagnostics and research, extending its utility far beyond its traditional applications.
One of the most innovative applications is in the field of immunoassays. Researchers have developed a novel fluorogenic label called Polymerized Alizarin Red–Inorganic Hybrid Nanoarchitecture (PARIHN). rsc.org This system uses a chitosan-alizarin polymer embedded with a detection antibody. rsc.orgnih.gov The alizarin component can react with boric acid or phenylboronic acid (PBA) to generate a strong fluorescence signal, enabling the highly sensitive detection of targets like the SARS-CoV-2 nucleoprotein with limits of detection in the picomolar range. rsc.orgnih.gov
ARS is also being used as a versatile optical reporter in chemical assays. It can function as a general indicator for studying carbohydrate-boronic acid interactions. researchgate.net The binding of a boronic acid to ARS causes a significant change in its fluorescence and color, and this complex can then be displaced by carbohydrates, allowing for both qualitative and quantitative analysis of sugars. researchgate.net
Furthermore, ARS continues to find new applications in the quantitative analysis of metal ions. A simple UV-Vis spectrophotometric method for determining aluminum (Al(III)) concentration is based on the formation of a reddish-orange ARS–Al(III) complex at an optimal pH of 4. researchgate.net This method is fast, with a response time of 35 seconds, and can be adapted for use with optical sensing materials by immobilizing ARS onto photocurable polymer microspheres. researchgate.net Its utility also extends to geology, where it is used to identify different carbonate minerals based on their differential staining rates. avinuty.ac.in
| Application/Research Tool | Technology/Method | Target/Purpose | Reference |
|---|---|---|---|
| Fluorogenic Immunoassay Label (PARIHN) | Fluorescence Spectroscopy | Detection of SARS-CoV-2 nucleoprotein. | rsc.orgnih.gov |
| Optical Reporter for Carbohydrates | Fluorescence/Colorimetric Displacement Assay | Quantitative and qualitative analysis of carbohydrate-boronic acid interactions. | researchgate.net |
| Quantitative Aluminum Ion Detection | UV-Vis Spectrophotometry | Measurement of Al(III) concentration in aqueous solutions. | researchgate.net |
| Mineral Identification | Differential Staining | Identification of carbonate minerals in geological samples. | avinuty.ac.in |
| Wearable pH Sensor | Colorimetry on Smart Textile | Non-invasive pH monitoring for wellness and healthcare fields. | nih.gov |
Q & A
Q. What are the standardized protocols for using Alizarin Red S to quantify calcium deposition in osteogenic differentiation studies?
Alizarin Red S (ARS) staining is widely used to assess extracellular matrix mineralization. Key steps include:
- Fix cells with 4% formaldehyde for 15–30 minutes.
- Stain with 40 mM ARS (pH 4.4) for 40 minutes at room temperature.
- Rinse with deionized water to remove unbound dye.
- Quantify via spectrophotometry at 550 nm or image analysis (phase-contrast microscopy) .
Critical considerations : pH adjustment is crucial for dye-calcium binding specificity. Avoid over-staining, as excess dye may precipitate and skew quantification .
Q. What safety protocols are essential for handling Alizarin Red S in laboratory settings?
- Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as a health hazard level 2) .
- Ventilation : Use in well-ventilated areas to avoid inhalation of dust.
- Storage : Keep in a dry, cool environment away from oxidizers and strong acids/alkalis .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Q. How does Alizarin Red S interact with metal ions in spectrophotometric detection methods?
ARS forms chelates with divalent cations (e.g., Ca²⁺, Al³⁺) via its anthraquinone structure, producing a colorimetric shift. For calcium detection, the binding stoichiometry is 1:1, with absorption maxima at 550 nm . Pre-treatment with EDTA can confirm specificity by reversing calcium-dependent staining .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental adsorption capacities in Alizarin Red S removal studies?
- Kinetic modeling : Apply pseudo-second-order kinetics (higher R² values) to describe chemisorption mechanisms, as ARS adsorption often involves surface complexation .
- Thermodynamic validation : Calculate ΔG° (spontaneity) and ΔH° (exothermic/endothermic nature). Negative ΔG° and ΔH° values indicate favorable, exothermic adsorption (e.g., on Acacia nilotica leaves) .
- Adjust for interference : Competing ions (e.g., Na⁺, Mg²⁺) may reduce adsorption efficiency; pre-treat samples with ion-exchange resins .
Q. What mechanisms explain the photoluminescence quenching of Alizarin Red S-sensitized ZnO systems?
ARS acts as a visible-light chromophore, transferring electrons from its HOMO to ZnO defect sites. Photoluminescence studies show a ~500% reduction in ZnO emission at 507 nm upon ARS sensitization, indicating efficient electron-hole pair separation. Optimize ARS concentration to balance sensitization efficiency and ZnO stability .
Q. How do solvent dielectric properties influence the optical behavior of Alizarin Red S in fluorescence studies?
- Solvent polarity : Lower dielectric constants (e.g., dimethyl sulfoxide vs. water) induce red shifts in absorption spectra (428 nm → 450 nm) due to reduced solvation effects.
- Dipole interactions : Quantum perturbation theory reveals solvent-dependent dipole moments, affecting fluorescence intensity. Calibrate solvent choice based on desired excitation/emission profiles .
Q. What statistical methods ensure robust analysis of Alizarin Red S-based mineralization data?
- Normalization : Express ARS staining intensity relative to control groups (e.g., sham surgery in CKD models) to account for background variability .
- Statistical tests : Use ANOVA with Tukey’s HSD post-hoc analysis for multi-group comparisons (e.g., osteogenic marker expression) .
- Reproducibility : Report mean ± SEM from ≥3 independent experiments to validate significance thresholds (p < 0.05) .
Q. How can researchers mitigate batch-to-batch variability in Alizarin Red S staining outcomes?
- Dye purification : Pre-filter ARS solutions (0.22 µm) to remove particulate contaminants.
- Standardized protocols : Fixation time, staining duration, and pH must remain consistent across batches .
- Control groups : Include positive (e.g., calcium phosphate standards) and negative (EDTA-treated) controls in each experiment .
Methodological Guidance for Data Interpretation
Q. How to address conflicting results in ARS-based mineralization assays across cell lines?
- Cell-specific factors : Osteoblast differentiation efficiency varies with cell type (e.g., SHED vs. hMSCs). Confirm stemness markers (e.g., β-catenin) and differentiation timelines .
- Dye interference : ARS may inhibit cell viability at high concentrations; perform MTT assays to rule out cytotoxicity .
Q. What advanced techniques complement Alizarin Red S staining for mineralization analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
